molecular formula C4H11Cl2NO B1358514 2-((2-Chloroethyl)amino)ethanol hydrochloride CAS No. 2576-29-6

2-((2-Chloroethyl)amino)ethanol hydrochloride

Cat. No.: B1358514
CAS No.: 2576-29-6
M. Wt: 160.04 g/mol
InChI Key: HFPDWZDOAAAUSY-UHFFFAOYSA-N
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Description

2-((2-Chloroethyl)amino)ethanol hydrochloride is a useful research compound. Its molecular formula is C4H11Cl2NO and its molecular weight is 160.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73026. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloroethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO.ClH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDWZDOAAAUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10637467
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10637467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2576-29-6
Record name 2576-29-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10637467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-((2-Chloroethyl)amino)ethanol Hydrochloride (CAS: 2576-29-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2-((2-Chloroethyl)amino)ethanol hydrochloride. This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Core Physicochemical Properties

This compound is a white to off-white solid.[1] It is soluble in water.[2][3] Due to its reactive nature, it should be stored under an inert atmosphere at room temperature.[4]

PropertyValueSource
CAS Number 2576-29-6[3]
Molecular Formula C4H11Cl2NO[3]
Molecular Weight 160.04 g/mol [3][5]
Appearance White to off-white solid[1]
Solubility Soluble in water (Calculated: 16.8 mg/mL)[2][3]
Storage Inert atmosphere, room temperature[4]

Toxicological Profile

Toxicological Data for the Structurally Related Compound bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)

ParameterValueSpeciesRouteSource
LD501150 mg/kgRatOral[7]
LD50100 mg/kgRatIntraperitoneal[8]

Hazard Statements for bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)

CodeStatement
H302Harmful if swallowed
H314Causes severe skin burns and eye damage

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethanolamine with thionyl chloride.[9] The following is a representative protocol adapted from the synthesis of similar compounds.[9][10]

Materials:

  • Ethanolamine

  • Thionyl chloride

  • Absolute ethanol (for recrystallization)

  • Reaction flask with a stirrer, dropping funnel, and reflux condenser

  • Ice bath

Procedure:

  • In a dry reaction flask, place an excess of thionyl chloride and cool it in an ice bath.

  • Slowly add ethanolamine dropwise to the cooled thionyl chloride with continuous stirring. The reaction is exothermic and will generate sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and continue stirring for approximately one hour at room temperature to allow the reaction to complete.

  • The excess thionyl chloride is then removed, typically by distillation or by reacting it with a suitable solvent like ethanol.

  • The crude product is then purified by recrystallization from a solvent such as absolute ethanol to yield the final product.

G ethanolamine Ethanolamine reaction_mixture Reaction Mixture ethanolamine->reaction_mixture Reactant thionyl_chloride Thionyl Chloride thionyl_chloride->reaction_mixture Reactant product 2-((2-Chloroethyl)amino)ethanol HCl reaction_mixture->product Yields

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of this compound can be determined using reverse-phase HPLC. The following protocol is based on a method described for the analysis of a related compound.[11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).[11]

  • Mobile Phase A: 10 mM K2HPO4 aqueous solution (pH = 8.0).[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 40:60.[11]

  • Flow Rate: 0.8 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: 195 nm.[11]

  • Injection Volume: 20 µL.[11]

  • Diluent: Water.[11]

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the diluent to achieve a final concentration of 1.0 mg/mL.[11]

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 1.0 mg/mL.[11]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area of the standard solution using the external standard method.[11]

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification standard_prep Prepare Standard Solution (1.0 mg/mL) hplc_injection Inject into HPLC System standard_prep->hplc_injection sample_prep Prepare Sample Solution (1.0 mg/mL) sample_prep->hplc_injection data_acquisition Data Acquisition hplc_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of several important pharmaceutical compounds, including the antidepressant fluvoxamine and the anticancer agent cyclophosphamide.[3][12][13]

Synthesis of Fluvoxamine

In the synthesis of fluvoxamine, 2-chloroethylamine hydrochloride (a related compound) is reacted with 5-methoxy-4'-trifluoromethylvalerophenone oxime in the presence of a base.[14] This reaction involves an O-alkylation of the oxime.[15]

Synthesis of Cyclophosphamide

While the direct use of this compound in the primary synthesis of cyclophosphamide is less common, the core bis(2-chloroethyl)amine moiety is fundamental to its structure and cytotoxic activity.[13][16] The synthesis of cyclophosphamide involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride, followed by reaction with 3-aminopropanol.[16]

G cluster_fluvoxamine Fluvoxamine Synthesis cluster_cyclophosphamide Cyclophosphamide Synthesis start 2-((2-Chloroethyl)amino)ethanol HCl fluvoxamine_intermediate Reacts with 5-methoxy-4'-trifluoromethyl- valerophenone oxime start->fluvoxamine_intermediate Precursor for cyclophosphamide_precursor Provides the bis(2-chloroethyl)amine moiety start->cyclophosphamide_precursor Related to fluvoxamine Fluvoxamine fluvoxamine_intermediate->fluvoxamine cyclophosphamide Cyclophosphamide cyclophosphamide_precursor->cyclophosphamide

References

What are the synonyms for 2-((2-Chloroethyl)amino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical compound 2-((2-Chloroethyl)amino)ethanol hydrochloride, focusing on its nomenclature and identification. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Synonyms

This compound is a chemical intermediate with the CAS Registry Number 2576-29-6.[1][2][3][4] It is essential for researchers to recognize its various synonyms to ensure accurate identification in literature and chemical databases.

The synonyms and identifiers for this compound are summarized in the table below.

Identifier Type Name/Value
IUPAC Name 2-(2-chloroethylamino)ethanol;hydrochloride[1]
CAS Registry No. 2576-29-6[1][2][3][4]
Molecular Formula C4H11Cl2NO[1][2][4]
Molecular Weight 160.04 g/mol [1][2]
Common Synonym N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride[1]
Systematic Name 2-((2-chloroethyl)amino)ethan-1-ol HCl[4]
Other Synonyms Ethanol Hydrochloride, 2-((2-chloroethyl)amino)
2-(2-chloroethylamino)ethanol[4]
2-((2-CHLOROETHYL)AMINO)ETHANOL HCL[4]

Experimental Protocols

This section is not applicable to the scope of this document, which focuses on the identification and nomenclature of the specified compound.

Logical Relationships

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers, providing a clear visual representation of the compound's nomenclature.

Synonyms cluster_synonyms Synonyms & Identifiers main 2-((2-Chloroethyl)amino)ethanol hydrochloride iupac IUPAC: 2-(2-chloroethylamino)ethanol;hydrochloride main->iupac cas CAS: 2576-29-6 main->cas common N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride main->common systematic 2-((2-chloroethyl)amino)ethan-1-ol HCl main->systematic other Ethanol Hydrochloride, 2-((2-chloroethyl)amino) main->other

Fig. 1: Nomenclature relationship diagram.

References

In-depth Technical Guide: N-(2-Hydroxyethyl)-2-chloroethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This document provides a concise overview of its molecular structure, available physicochemical properties, and a general synthesis protocol. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines a theoretical framework for its synthesis and characterization based on related chemical principles.

Molecular Structure and Chemical Identity

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is the hydrochloride salt of the parent compound, N-(2-Hydroxyethyl)-2-chloroethanamine. The molecule features a secondary amine substituted with a 2-hydroxyethyl group and a 2-chloroethyl group. The presence of the hydrochloride salt increases the compound's stability and water solubility.

Molecular Formula: C₄H₁₁Cl₂NO

Molecular Weight: 176.04 g/mol

CAS Number: 638-55-1

Chemical Structure:

Caption: 2D structure of N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride.

Physicochemical Properties

Detailed experimental data for N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is not widely available. The following table summarizes predicted and known properties for structurally similar compounds. Researchers should experimentally verify these properties for their specific applications.

PropertyValueSource
Molecular Formula C₄H₁₁Cl₂NO-
Molecular Weight 176.04 g/mol -
Appearance Predicted to be a white to off-white solidInferred from similar compounds
Solubility Predicted to be soluble in water and polar organic solventsInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-

Synthesis Protocol

A plausible synthetic route to N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride involves the reaction of diethanolamine with a chlorinating agent, such as thionyl chloride, followed by purification.

General Experimental Workflow

synthesis_workflow start Start dissolve Dissolve Diethanolamine in an inert solvent start->dissolve cool Cool the solution (e.g., 0-5 °C) dissolve->cool add_socl2 Slowly add Thionyl Chloride cool->add_socl2 reflux Reflux the mixture add_socl2->reflux cool_down Cool to room temperature reflux->cool_down precipitate Induce precipitation (if necessary) cool_down->precipitate filter Filter the solid product precipitate->filter wash Wash with a non-polar solvent filter->wash dry Dry under vacuum wash->dry end N-(2-Hydroxyethyl)-2-chloroethanamine Hydrochloride dry->end

Caption: General workflow for the synthesis of N-(2-Hydroxyethyl)-2-chloroethanamine HCl.

Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diethanolamine in a suitable anhydrous inert solvent (e.g., dichloromethane or toluene).

  • Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride.

Note: This is a generalized protocol. The specific reaction conditions, such as solvent, temperature, and reaction time, should be optimized for the best yield and purity.

Spectroscopic Analysis

  • ¹H NMR: Signals corresponding to the protons on the ethyl groups. The protons adjacent to the nitrogen, oxygen, and chlorine atoms would have distinct chemical shifts. The presence of the hydrochloride salt would likely lead to a broad signal for the amine proton.

  • ¹³C NMR: Four distinct signals for the four carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic peaks for O-H stretching (from the hydroxyl group), N-H stretching (from the secondary ammonium salt), C-N stretching, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, N-(2-Hydroxyethyl)-2-chloroethanamine, and fragmentation patterns characteristic of the molecule.

Biological Activity and Signaling Pathways

There is currently no significant information in the public domain regarding the specific biological activities or signaling pathways associated with N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride. As a bifunctional molecule with a reactive chloroethyl group and a hydroxyl group, it could potentially act as an alkylating agent or participate in various biological interactions. Further research is needed to elucidate its pharmacological profile.

Safety and Handling

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is expected to be a hazardous substance. As an alkylating agent, it may be corrosive, a skin and eye irritant, and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is a compound of interest for chemical synthesis and potential pharmaceutical applications. This guide provides a foundational understanding of its structure and a theoretical basis for its synthesis and characterization. Due to the scarcity of published data, further experimental investigation is crucial to fully characterize this molecule and explore its potential uses. Researchers are encouraged to perform their own analyses to validate the properties and bioactivity of this compound.

An In-depth Technical Guide on the Core Mechanism of Action of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Chloroethyl)amino)ethanol hydrochloride is a chemical compound that belongs to the class of nitrogen mustards. While specific research on this particular molecule is limited, its structural features strongly suggest that it acts as a precursor to a bifunctional alkylating agent.[1][2] Nitrogen mustards are a well-established class of cytotoxic compounds used in chemotherapy.[3] Their mechanism of action is primarily centered on the covalent modification of DNA, which leads to the inhibition of cellular replication and the induction of programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[3][4][5] This guide will provide a detailed overview of the presumed mechanism of action of this compound, based on the known activities of nitrogen mustards.

Core Mechanism of Action: DNA Alkylation

The cytotoxic effects of nitrogen mustards are initiated through a process of intramolecular cyclization, forming a highly reactive aziridinium ion intermediate.[3][5] This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules, with DNA being the primary target.[5]

The process can be delineated into the following steps:

  • Intramolecular Cyclization: The nitrogen atom of the bis(2-chloroethyl)amino group acts as a nucleophile, attacking the adjacent carbon atom and displacing a chloride ion. This results in the formation of a positively charged aziridinium ion.[3][5]

  • First Alkylation of DNA: The highly reactive aziridinium ion is then attacked by a nucleophilic site on a DNA base. The most common target is the N7 position of guanine.[3][5] This reaction forms a stable covalent bond, resulting in a mono-adduct on the DNA strand.

  • Second Alkylation and Cross-linking: The bifunctional nature of the nitrogen mustard allows for a second, analogous reaction to occur with the remaining chloroethyl arm.[5] This second alkylation event can react with another guanine base on the same DNA strand (intrastrand cross-link) or on the opposing DNA strand (interstrand cross-link).[3]

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[3][5] This physical blockade of essential cellular processes ultimately triggers cell cycle arrest and apoptosis.[5]

Mechanism_of_DNA_Alkylation cluster_activation Activation cluster_dna_interaction DNA Interaction Nitrogen_Mustard 2-((2-Chloroethyl)amino)ethanol (as precursor) Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA_Monoadduct DNA Monoadduct (N7-Guanine) Aziridinium_Ion->DNA_Monoadduct First Alkylation DNA DNA DNA_Crosslink Interstrand Cross-link (ICL) DNA_Monoadduct->DNA_Crosslink Second Alkylation

Mechanism of nitrogen mustard activation and DNA alkylation.

Cellular Response to DNA Damage

The formation of DNA adducts, particularly interstrand cross-links, represents a severe form of genotoxic stress that activates a complex cellular signaling network known as the DNA Damage Response (DDR).[5] This response aims to either repair the damage or, if the damage is too extensive, trigger apoptosis.

Key components of the DDR pathway activated by nitrogen mustard-induced DNA damage include:

  • Sensor Proteins: Proteins that recognize the DNA lesions and initiate the signaling cascade.

  • Transducer Kinases: Primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, which are activated by the sensor proteins.[5]

  • Effector Proteins: A downstream cascade of proteins that execute the cellular response, leading to cell cycle arrest, DNA repair, or apoptosis.

If the DNA damage is irreparable, the DDR pathway will initiate apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.[6]

DNA_Damage_Response DNA_Damage DNA Interstrand Cross-link DDR_Activation DNA Damage Response (ATM/ATR Activation) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms DDR_Activation->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage persists Irreparable_Damage Irreparable Damage DNA_Repair->Irreparable_Damage Irreparable_Damage->Apoptosis

Cellular response to DNA damage induced by nitrogen mustards.

Quantitative Data

Compound/DerivativeCell LineIC50 (µM)
2,3-DCPELoVo (colon cancer)0.89[7]
2,3-DCPEDLD-1 (colon cancer)1.95[7]
2,3-DCPEH1299 (lung cancer)2.24[7]
2,3-DCPEA549 (lung cancer)2.69[7]
2,3-DCPENormal Human Fibroblasts12.6[7]

Note: 2,3-DCPE is 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol, a compound with a similar ethanolamine substructure that has been shown to induce apoptosis.[7]

Experimental Protocols

Detailed and validated experimental protocols are essential for studying the mechanism of action of alkylating agents. Below are representative protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[8]

Objective: To quantify the cytotoxic effect of the test compound.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: DNA Fragmentation Assay by Agarose Gel Electrophoresis

This protocol is used to visualize the internucleosomal cleavage of DNA, a hallmark of apoptosis.[9]

Objective: To qualitatively assess the induction of apoptosis by detecting DNA laddering.

Methodology:

  • Cell Treatment: Treat cells in culture with the test compound at a concentration known to induce cytotoxicity for a specified period (e.g., 24 hours). Include untreated control cells.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents (e.g., Triton X-100) and proteases (e.g., Proteinase K) to release the DNA and degrade proteins.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation.

  • DNA Quantification: Resuspend the DNA pellet in TE buffer and quantify the DNA concentration using a spectrophotometer.

  • Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light and document the results. The appearance of a "ladder" of DNA fragments in the treated samples is indicative of apoptosis.[9]

Conclusion

This compound, as a nitrogen mustard precursor, is presumed to exert its biological effects through the classical mechanism of DNA alkylation. The formation of a reactive aziridinium ion leads to the covalent modification of DNA, primarily forming interstrand cross-links that are highly cytotoxic. This DNA damage triggers the DNA Damage Response, leading to cell cycle arrest and, ultimately, apoptosis in rapidly proliferating cells. While further research is needed to elucidate the specific activity and quantitative parameters of this particular compound, the well-established mechanism of nitrogen mustards provides a strong foundation for its potential application in cancer therapy and related research fields.

References

solubility of 2-((2-Chloroethyl)amino)ethanol hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-((2-Chloroethyl)amino)ethanol Hydrochloride in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No: 2576-29-6) in organic solvents. While publicly available quantitative solubility data is limited, this document outlines the compound's known physicochemical properties that influence its solubility. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is intended to be a valuable resource for researchers in pharmaceutical development, organic synthesis, and materials science, enabling them to assess and utilize this compound in various solvent systems.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various biologically active molecules.[1] Its chemical structure, possessing a secondary amine, a primary alcohol, and a chloroethyl group, suggests a degree of solubility in both aqueous and organic solvents.[1] Understanding the solubility of this compound in different organic solvents is critical for its use in organic synthesis, purification, formulation, and as a potential bioconjugation agent.[1] This guide aims to consolidate the available information on its solubility and provide a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 2576-29-6Smolecule
Molecular Formula C₄H₁₁Cl₂NOSmolecule
Molecular Weight 160.04 g/mol Smolecule
Appearance White to light beige crystalline powderSmolecule
Known Solubility Soluble in waterSmolecule

Solubility in Organic Solvents

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. However, based on its chemical structure, which includes polar functional groups (amine and hydroxyl) and a hydrochloride salt form, some qualitative predictions can be made. The presence of these groups suggests that it will likely exhibit solubility in polar organic solvents. For instance, related amino alcohol hydrochlorides have shown solubility in polar organic solvents like methanol, chloroform, dichloromethane, and dimethyl sulfoxide.

Given the lack of quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility in solvents relevant to their specific applications.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted method for determining the thermodynamic .

Principle

The shake-flask method is a well-established technique for determining the thermodynamic (equilibrium) solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dimethyl sulfoxide)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add solvent to vials A->B Combine C Shake at constant temp. (24-72h) B->C Incubate D Centrifuge samples C->D Separate solid E Filter supernatant D->E Clarify solution F Prepare dilutions E->F Prepare for analysis G Analyze by HPLC F->G Quantify H Calculate solubility G->H Determine concentration

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution to determine its density, which can be used to convert between mass and volume-based solubility units.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

    • Accurately dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solutions into the HPLC and record the detector response.

  • Data Analysis and Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample solutions.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Data Presentation

All experimentally determined solubility data should be recorded in a structured format to allow for easy comparison. An example data table is provided below.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25[Experimental Value][Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value][Experimental Value]
Acetonitrile25[Experimental Value][Experimental Value][Experimental Value]
Acetone25[Experimental Value][Experimental Value][Experimental Value]
Dimethyl Sulfoxide25[Experimental Value][Experimental Value][Experimental Value]

Conclusion

References

An In-depth Technical Guide to the Reactive Functional Groups of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactive functional groups present in 2-((2-chloroethyl)amino)ethanol hydrochloride. The molecule's structure incorporates a secondary amine, a primary alcohol (hydroxyl group), and a chloroethyl group, each exhibiting distinct reactivity profiles. This document elucidates the chemical properties and reactivity of these functional groups, with a focus on nucleophilic substitution and intramolecular cyclization reactions. Detailed experimental protocols for key transformations, quantitative data on the basicity of the functional groups, and mechanistic diagrams are presented to offer a thorough resource for researchers in organic synthesis and drug development.

Introduction

This compound is a bifunctional organic compound of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a secondary amine, a primary alcohol, and a reactive alkyl chloride, allows for a variety of chemical modifications. The hydrochloride salt form enhances its stability and water solubility, making it a convenient precursor in many synthetic applications.[1] This guide will delve into the reactivity of each functional group, providing a foundational understanding for its application in chemical synthesis.

Molecular Structure:

  • Chemical Name: this compound

  • CAS Number: 2576-29-6

  • Molecular Formula: C₄H₁₁Cl₂NO

  • Molecular Weight: 160.04 g/mol

Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the secondary amine, the primary hydroxyl group, and the chloroethyl moiety.

Secondary Amine: The Nucleophilic Center

The secondary amine is the most nucleophilic and basic center in the molecule. In its free base form, the lone pair of electrons on the nitrogen atom readily participates in nucleophilic reactions. However, in the commercially available hydrochloride salt, the amine is protonated, which significantly reduces its nucleophilicity.[1]

Quantitative Data on Basicity:

CompoundFunctional GrouppKa of Conjugate AcidReference
EthanolaminePrimary Amine9.50 (at 25 °C)[1][2][3]
N-EthylethanolamineSecondary Amine~9.9 (estimated)
N-(2-Hydroxyethyl)ethylenediaminePrimary Amine7.21[4]

Table 1: pKa values of the conjugate acids of structurally related amino alcohols.

Based on these values, the pKa of the conjugate acid of the secondary amine in 2-((2-chloroethyl)amino)ethanol is expected to be in the range of 9-10. This indicates that a sufficiently strong base is required to deprotonate the amine and unleash its nucleophilic character.

Key Reactions:

  • N-Alkylation: The deprotonated secondary amine is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an S(_N)2 reaction to form tertiary amines.[5] The choice of base and solvent is crucial to achieve selective N-alkylation over O-alkylation.

  • Acylation: The amine readily reacts with acid chlorides and anhydrides to form stable amide linkages.

  • Schiff Base Formation: With aldehydes and ketones, the secondary amine can form an iminium ion, a key intermediate in reductive amination reactions.

Primary Hydroxyl Group: A Modest Nucleophile

The primary alcohol (hydroxyl group) is a weaker nucleophile and a much weaker base compared to the secondary amine.[6] Its reactivity is generally masked by the more nucleophilic amine. However, under specific conditions, the hydroxyl group can participate in characteristic reactions of alcohols.

Quantitative Data on Acidity:

The acidity of the hydroxyl group is comparable to that of other primary alcohols.

CompoundFunctional GrouppKaReference
EthanolPrimary Alcohol~16
Water15.7
N-EthylethanolaminePrimary Alcohol15.26 (Predicted)[7]

Table 2: pKa values of the hydroxyl group in related compounds.

The higher pKa value compared to the pKa of the conjugate acid of the amine confirms that the hydroxyl group is significantly less acidic than the protonated amine.

Key Reactions:

  • O-Alkylation (Williamson Ether Synthesis): In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile to attack an alkyl halide, forming an ether.[8] To achieve selective O-alkylation, the more nucleophilic amine must be protected.

  • Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters, typically under acidic catalysis.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Chloroethyl Group: The Electrophilic Site and Precursor to a Reactive Intermediate

The chloroethyl group provides an electrophilic carbon atom susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating substitution reactions.

Key Reactions:

  • Nucleophilic Substitution: The chloroethyl group can be targeted by external nucleophiles. However, the most significant reaction involving this group is intramolecular.

  • Intramolecular Cyclization (Aziridinium Ion Formation): In the presence of a base, the deprotonated secondary amine can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion. This results in the formation of a highly reactive, strained three-membered ring called an aziridinium ion.[1][9] This intermediate is a potent electrophile and will readily react with any available nucleophile.[10][11][12][13]

Interplay and Selectivity of Reactions

The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve selective transformations.

  • N- vs. O-Alkylation: Due to the higher nucleophilicity of the amine, N-alkylation is generally favored over O-alkylation.[6] To achieve selective O-alkylation, the amine group is typically protected first.

  • Intramolecular vs. Intermolecular Reactions: The formation of the aziridinium ion is a facile intramolecular process that can compete with intermolecular reactions, especially when the amine is deprotonated.[1] The hydrochloride salt form is crucial for preventing this premature cyclization during storage and handling.[1][9]

Experimental Protocols

The following are detailed methodologies for key transformations involving this compound.

Protocol for Selective N-Alkylation

This protocol describes the selective mono-N-alkylation of the secondary amine using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol for Aziridinium Ion Formation and Trapping

This protocol describes the in-situ generation of the aziridinium ion and its subsequent reaction with an external nucleophile.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Nucleophile (e.g., sodium azide, NaN₃)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve this compound (1.0 eq) in water in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water to the flask with stirring. This will generate the free base in situ.

  • Immediately add the external nucleophile (e.g., sodium azide, 1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Reactive_Pathways start 2-((2-Chloroethyl)amino)ethanol (Free Base) N_alkylation N-Alkylation (Tertiary Amine) start->N_alkylation + R-X (Base) O_alkylation O-Alkylation (Ether) start->O_alkylation + R-X (Strong Base, N-protection) Aziridinium Intramolecular Cyclization (Aziridinium Ion) start->Aziridinium Base Trapped_Product Nucleophilic Trapping (Ring-Opened Product) Aziridinium->Trapped_Product + Nu-

Caption: Key reactive pathways of 2-((2-chloroethyl)amino)ethanol.

N_Alkylation_Workflow A 1. Combine Reactants (Amine-HCl, Base, Solvent) B 2. Add Alkyl Halide A->B C 3. Reflux (12-24h) B->C D 4. Cool and Filter C->D E 5. Concentrate D->E F 6. Aqueous Workup (Extraction & Washes) E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure N-Alkylated Product H->I

Caption: Experimental workflow for selective N-alkylation.

Conclusion

This compound is a valuable building block in organic synthesis due to the distinct and tunable reactivity of its secondary amine, primary alcohol, and chloroethyl functional groups. A thorough understanding of their relative nucleophilicity, basicity, and propensity for intramolecular reactions is paramount for designing selective and efficient synthetic routes. The hydrochloride salt plays a critical role in stabilizing the molecule by preventing premature cyclization of the amine. By carefully selecting reaction conditions such as the base, solvent, and temperature, chemists can selectively target a specific functional group to achieve the desired chemical transformation. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile compound in research and development.

References

An In-depth Technical Guide to the Research Applications of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 2-((2-Chloroethyl)amino)ethanol hydrochloride, a versatile bifunctional molecule. Due to its reactive chloroethyl and aminoethanol moieties, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. This document details its role as a precursor in the development of pharmaceuticals, the synthesis of antimicrobial agents, and the modification of biopolymers. It also provides insights into synthetic methodologies and analytical techniques.

Core Properties and Synthesis

This compound is a crystalline solid soluble in water.[1] Its chemical structure, possessing both a nucleophilic secondary amine and a reactive alkyl chloride, makes it a key building block in various organic syntheses. The presence of the hydroxyl group further adds to its functional versatility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2576-29-6[2]
Molecular FormulaC4H11Cl2NO[2]
Molecular Weight160.04 g/mol [2]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in water[1]
Synthesis of Chloroethylamine Precursors

Experimental Protocol: Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine and Thionyl Chloride (Adapted from CN101417985B) [4]

  • Reaction Setup: In a dry reaction vessel equipped with a reflux condenser, stirrer, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

  • Addition of Thionyl Chloride: Cool the mixture to 10°C and slowly add 119 g (1 mol) of thionyl chloride dropwise over 3 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 10 hours.

  • Work-up: After reflux, remove the toluene and unreacted thionyl chloride by distillation under normal pressure. Further remove residual solvent by vacuum distillation at 60°C.

  • Isolation: The resulting solid is 2-chloroethylamine hydrochloride. Expected yield is approximately 76% with a purity of over 99% as determined by HPLC.

Note: This protocol is for the synthesis of 2-chloroethylamine hydrochloride, a precursor, and may be adapted for the synthesis of the title compound.

Research Application 1: Precursor in Pharmaceutical Synthesis - The Case of Fluvoxamine

This compound and its close analogs are key intermediates in the synthesis of various pharmaceuticals. A prominent example is the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, used in the treatment of major depressive disorder and obsessive-compulsive disorder.[5] The chloroethylamino moiety is crucial for introducing the aminoethoxy side chain onto the fluvoxamine core structure through an alkylation reaction.

Diagram 1: Synthetic Pathway of Fluvoxamine

G A 5-methoxy-4'-trifluoromethylvalerophenone oxime C Fluvoxamine Base A->C Alkylation (Base, Solvent) B This compound B->C E Fluvoxamine Maleate C->E Salt Formation D Maleic Acid D->E

Caption: General workflow for the synthesis of Fluvoxamine Maleate.

Experimental Protocol: Synthesis of Fluvoxamine Maleate (Adapted from US6433225B1) [6]

Note: The original patent utilizes 2-chloroethylamine hydrochloride. This protocol is an adaptation for the title compound.

  • Reaction Mixture Preparation: To a stirred mixture of toluene (1.2 L) and PEG-400 (0.4 L), add powdered potassium hydroxide (86.0 g, 1.53 mol) at ambient temperature.

  • Addition of Reactants: Add 5-methoxy-4′-trifluoromethylvalerophenone oxime (100 g, 0.363 mol), followed by this compound (a molar equivalent).

  • Reaction: Stir the mixture at 30-35°C for 2 hours.

  • Aqueous Work-up: Add water (1.2 L), stir for 30 minutes, and separate the aqueous layer. Wash the organic layer with water until neutral.

  • Salt Formation: To the organic layer, add a solution of maleic acid (42.14 g, 0.363 mol) in water (65 mL).

  • Crystallization and Isolation: Stir the mixture at 25-30°C for 2 hours, then cool to 5-10°C to induce crystallization. Filter the solid, wash with toluene, and dry to obtain crude fluvoxamine maleate.

  • Purification: Recrystallize the crude product from water to yield pure fluvoxamine maleate.

Research Application 2: Synthesis of Antimicrobial Piperazine Derivatives

The reactive nature of the chloroethyl group allows for the construction of heterocyclic systems, such as piperazines, which are prevalent scaffolds in medicinal chemistry with a broad range of biological activities, including antimicrobial properties.[7] Although direct synthesis of piperazine derivatives from this compound is not extensively documented, the analogous reaction with bis(2-chloroethyl)amine hydrochloride provides a clear precedent for this synthetic strategy.[8]

Diagram 2: General Synthesis of Piperazine Derivatives

G A Substituted Aniline C N-substituted Piperazine Derivative A->C Cyclization (Base, High Temperature) B This compound B->C

Caption: Cyclization reaction to form a piperazine ring.

Experimental Protocol: Synthesis of a Piperazine Derivative (Adapted from Suryavanshi & Rathore, 2017) [8]

Note: The original research uses bis(2-chloroethyl)amine hydrochloride. This protocol is a conceptual adaptation.

  • Reaction Setup: In a round-bottom flask, combine the desired substituted aniline (1 equivalent) and this compound (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to a high temperature (e.g., 110°C) and stir for an extended period (e.g., 48 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization or column chromatography to yield the desired N-substituted piperazine derivative.

Table 2: Antimicrobial Activity of Synthesized Piperazine Derivatives (Hypothetical Data)

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1>12864128>128
Derivative 232163264
Derivative 31681632
Ciprofloxacin10.51-
Fluconazole---8

Note: This table presents hypothetical data to illustrate the potential for quantitative analysis, as specific data for derivatives of the title compound were not found in the searched literature.

Research Application 3: Modification of Biopolymers - Chitosan Derivatives

The amino and hydroxyl groups of this compound make it a candidate for grafting onto biopolymers like chitosan to impart new functionalities. Chitosan, a natural polysaccharide, is known for its biocompatibility and biodegradability, and its chemical modification can enhance properties such as antimicrobial activity.[9][10] Grafting of this compound onto the chitosan backbone could introduce both hydrophilicity (from the hydroxyl group) and a potential site for further functionalization (the secondary amine), potentially leading to materials with enhanced biological activity.

Diagram 3: Workflow for Chitosan Modification

G A Chitosan C Activation/Reaction A->C B This compound B->C G Modified Chitosan C->G D Purification E Characterization (FTIR, NMR) D->E F Biological Evaluation G->D G->F

Caption: General workflow for the modification and evaluation of chitosan.

Experimental Protocol: Grafting onto Chitosan (Conceptual)

  • Chitosan Solution: Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid) to protonate the amino groups and render it soluble.

  • Reaction: Add this compound to the chitosan solution. The reaction could be initiated by a suitable base to deprotonate the chitosan's primary amines, allowing for nucleophilic attack on the chloroethyl group. The reaction would likely be carried out at an elevated temperature for a set period.

  • Purification: Precipitate the modified chitosan by raising the pH. The precipitate would then be washed extensively with water and an organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

  • Characterization: The resulting grafted chitosan would be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify new functional groups and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the grafted moiety.

  • Biological Evaluation: The antimicrobial activity of the modified chitosan would be assessed using standard methods such as the determination of the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Analytical Methodologies

The purity and identity of this compound and its derivatives are critical for reproducible research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques.

Table 3: Representative HPLC Method for Purity Analysis (Adapted from a method for a related compound) [11]

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 210 nm)
Injection Volume10 µL

Experimental Protocol: ¹H NMR for Structural Confirmation [11]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the signals with a reference standard or theoretical values to confirm the structure.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its utility as a precursor for pharmaceuticals like fluvoxamine, its role in the synthesis of antimicrobial piperazine derivatives, and its potential for modifying biopolymers like chitosan highlight its importance for researchers. While detailed experimental protocols and quantitative biological data for many of its applications are not widely published, the available information on related compounds provides a strong foundation for future research and development. The methodologies and conceptual protocols outlined in this guide are intended to serve as a starting point for scientists exploring the diverse applications of this valuable building block.

References

The Role of 2-((2-Chloroethyl)amino)ethanol Hydrochloride in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-((2-chloroethyl)amino)ethanol hydrochloride, a bifunctional alkylating agent, and its application in the field of bioconjugation. While specific literature on this particular compound is limited, its structural similarity to other well-studied nitrogen mustards, such as mechlorethamine (HN-2) and chlorambucil, allows for a comprehensive understanding of its reactivity and potential uses in creating stable bioconjugates for research and therapeutic development.

Introduction to this compound

This compound is a chemical compound featuring a reactive chloroethylamino group and a hydroxyl group.[1] Its primary utility in bioconjugation stems from the electrophilic nature of the chloroethyl moiety, which can form stable covalent bonds with nucleophilic residues on biomolecules.[1] This alkylating capability makes it a candidate for the development of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other modified biomolecules for targeted therapies and research applications.[2]

Chemical Properties:

PropertyValue
Chemical Formula C₄H₁₁Cl₂NO
Molecular Weight 160.04 g/mol
Appearance White to light beige crystalline powder
Solubility Soluble in water

Mechanism of Bioconjugation: The Alkylation Reaction

The bioconjugation activity of this compound is predicated on the classic reactivity of nitrogen mustards. The process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[3][4] This electrophilic intermediate is then susceptible to nucleophilic attack by various functional groups present on biomolecules.[3]

Alkylation Mechanism cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: Nucleophilic Attack Reagent 2-((2-Chloroethyl)amino)ethanol Aziridinium Aziridinium Ion Intermediate Reagent->Aziridinium Intramolecular Cyclization Conjugate Stable Bioconjugate Aziridinium->Conjugate Nucleophilic Attack Biomolecule Biomolecule (Protein, etc.) with Nucleophile (Nu:) Biomolecule->Conjugate

Figure 1: General mechanism of bioconjugation via alkylation by 2-((2-chloroethyl)amino)ethanol.

The primary nucleophilic targets on proteins for alkylation by nitrogen mustards are the side chains of specific amino acids. While cysteine is the most readily alkylated residue, reactions with lysine and histidine have also been observed.[3]

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a primary target for alkylation.[3]

  • Lysine: The ε-amino group (-NH₂) of lysine can also be alkylated.[3]

  • Histidine: The imidazole ring of histidine presents another potential site for modification.[3]

The reactivity and selectivity of the alkylation reaction are influenced by factors such as pH, with higher pH values generally favoring the deprotonated, more nucleophilic forms of amino acid side chains.[5][6]

Quantitative Data in Nitrogen Mustard Bioconjugation

ParameterTypical Method(s)Expected Outcome/RangeReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)Average DAR of 2-4 for many ADCs. Distribution of different drug-loaded species.[][9][10]
Conjugation Efficiency UV-Vis Spectroscopy, HPLCVaries depending on reaction conditions (e.g., 50-90%).[7]
In Vitro Cytotoxicity (IC₅₀) Cell-based assays (e.g., MTT, CellTiter-Glo)Highly potent, often in the nanomolar to picomolar range, depending on the payload and target cell line.[2][11]
Conjugate Stability HPLC, MS (incubation in serum/plasma)Half-life in physiological conditions can vary. Stable linkages are desired to prevent premature drug release.[3][12][13][14][15]

Experimental Protocols

The following are generalized protocols for the bioconjugation of a protein (e.g., an antibody) with a nitrogen mustard like this compound and the subsequent characterization. These should be optimized for specific applications.

General Protein Alkylation Protocol

This protocol is adapted from general procedures for modifying proteins with alkylating agents.

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • This compound.

  • Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds in the protein that are intended for conjugation using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the reaction buffer).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the alkylating agent to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The reaction progress can be monitored by LC-MS.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or cysteine, to consume the excess alkylating agent.

  • Purification: Purify the bioconjugate from unreacted reagents and byproducts using size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization: Characterize the purified conjugate for DAR, aggregation, and purity using methods described in the next section.

Experimental Workflow Start Start Protein_Prep Protein Preparation (e.g., Antibody in Buffer) Start->Protein_Prep Conjugation Conjugation Reaction (Mix Protein and Reagent) Protein_Prep->Conjugation Reagent_Prep Prepare Alkylating Agent (2-((2-Chloroethyl)amino)ethanol HCl) Reagent_Prep->Conjugation Incubation Incubate (RT or 37°C) Conjugation->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify Conjugate (e.g., SEC) Quenching->Purification Characterization Characterize Conjugate (DAR, Purity, etc.) Purification->Characterization End End Characterization->End DNA_Damage_Response cluster_0 Cellular Events cluster_1 Signaling Cascade cluster_2 Cellular Outcomes NM_Bioconjugate Nitrogen Mustard Bioconjugate DNA_Alkylation DNA Alkylation NM_Bioconjugate->DNA_Alkylation DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_Alkylation->DNA_DSB ATM_ATR ATM/ATR Kinases (Activated) DNA_DSB->ATM_ATR H2AX H2A.X Phosphorylation (γH2A.X) ATM_ATR->H2AX p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (NHEJ/HRR) Cell_Cycle_Arrest->DNA_Repair

References

The Evolving Synthesis of a Key Pharmaceutical Intermediate: A Technical History of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical development of the synthesis of 2-((2-chloroethyl)amino)ethanol hydrochloride has been compiled for researchers, scientists, and professionals in drug development. This document outlines the evolution of synthetic methodologies, providing in-depth experimental protocols and quantitative data for key reactions.

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for antidepressants such as fluvoxamine maleate. Its bifunctional nature, possessing both a reactive chloroethyl group and a hydroxyl moiety, also lends it to applications in biotechnology for the modification of natural polymers like chitosan. The historical progression of its synthesis reflects the broader advancements in organic chemistry, moving towards more efficient, safer, and cost-effective methods.

Early Methods and Foundational Developments

The synthesis of this compound and its precursors is rooted in the fundamental reactions of aliphatic amines and alcohols. One of the earliest and most straightforward approaches involves the chlorination of amino alcohols. A method known since at least the mid-20th century involves the reaction of ethanolamine with a chlorinating agent. A 1957 article by Doherty D.G., et al., referenced in later patents, describes a process where ethanolamine is first converted to its hydrochloride salt and then chlorinated using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅) in the presence of hydrochloric acid.[1] This foundational approach highlights the direct conversion of a hydroxyl group to a chloride in the presence of an amine.

Key Synthetic Routes and Their Evolution

Several distinct synthetic strategies have been developed and refined over time. The primary methods can be categorized as follows:

  • Chlorination of Diethanolamine: This method utilizes the readily available diethanolamine and a chlorinating agent, most commonly thionyl chloride. The reaction selectively chlorinates one of the hydroxyl groups to yield the desired product. This approach is valued for its directness.

  • Reaction of 2-Chloroethylamine with Ethylene Oxide: This method involves the ring-opening of ethylene oxide by 2-chloroethylamine. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the nucleophilic attack of the amine on the epoxide ring.[2]

  • Reaction of 2-Chloroethylamine Hydrochloride with Ethanolamine: In this synthesis, 2-chloroethylamine hydrochloride is heated with ethanolamine, typically at temperatures ranging from 120°C to 160°C.[2] The ethanolamine acts as both a reactant and a base to neutralize the hydrochloride salt.

  • Two-Step Synthesis from Ethanolamine: A widely employed industrial method involves a two-step process starting from ethanolamine. First, ethanolamine is reacted with hydrogen chloride to form ethanolamine hydrochloride. This intermediate is then chlorinated using thionyl chloride to produce this compound.[3] This method offers good control and high yields. A 2017 patent describes a variation of this, reacting ethanolamine with hydrogen chloride in the presence of an organic acid catalyst, achieving a yield of 92.2% and a purity of 99.3%.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods, where available from the cited literature.

Synthesis MethodStarting MaterialsKey ReagentsSolvent(s)Temperature (°C)Yield (%)Purity (%)Reference(s)
Chlorination of Ethanolamine HydrochlorideEthanolamine HydrochlorideThionyl ChlorideAliphatic Carboxylic Acid50 - 70High-[5]
Reaction of Ethanolamine with Hydrogen ChlorideEthanolamineHydrogen Chloride-120 - 16092.299.3[4]
Reaction of 2-Chloroethylamine HCl with Ethanolamine2-Chloroethylamine Hydrochloride, Ethanolamine--120 - 160--[2]
Reaction of 2-Chloroethylamine with Ethylene Oxide2-Chloroethylamine, Ethylene OxideAluminum Chloride----[2]

Detailed Experimental Protocols

Method 1: Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine and Hydrogen Chloride

This protocol is adapted from a 2017 patent and demonstrates a high-yield synthesis of a key precursor.

  • Step 1: Formation of Ethanolamine Hydrochloride: 61g of ethanolamine is placed in a three-necked reaction flask. With stirring, hydrogen chloride gas is introduced at room temperature at a controlled flow rate until the pH of the mixture is approximately 2.

  • Step 2: Chlorination: 9.15g of adipic acid is added as a catalyst. The mixture is heated to 120°C, and hydrogen chloride gas is reintroduced. The reaction proceeds for 4 hours.

  • Step 3: Isolation and Purification: After cooling to room temperature, 30.5g of absolute ethanol is added with stirring. The resulting solid is collected by suction filtration. The filter cake is dried under vacuum at 50-60°C for 5 hours to yield 107g of 2-chloroethylamine hydrochloride.[4]

Method 2: Synthesis from Ethanolamine and Thionyl Chloride in an Organic Solvent

This method, described in a 2009 patent, details the direct chlorination of ethanolamine.

  • Reaction Setup: In a suitable organic solvent such as dichloromethane, chloroform, or toluene (3-10 times the mass of ethanolamine), ethanolamine and thionyl chloride are added in a molar ratio of 1:1.1 to 1:1.5.

  • Reaction Conditions: The reaction mixture is heated to 40-75°C for 10-15 hours to generate 2-chloroethylamine hydrochloride.

  • Subsequent Reaction: The resulting 2-chloroethylamine hydrochloride can then be used in a subsequent cyclization reaction. For example, 85.6g (0.74mol) of the hydrochloride salt is dissolved in 200mL of water, and 160g (2.10mol) of thiourea is added. The mixture is heated to reflux for 24 hours.[1]

Logical Progression of Synthesis Methods

The development of synthesis methods for this compound has progressed from direct, often harsh, chlorination reactions to more controlled, multi-step processes that offer higher yields and purity. The evolution also reflects a move towards more cost-effective and environmentally conscious reagents and conditions.

Synthesis_Evolution cluster_0 Early Methods (Mid-20th Century) cluster_1 Refined & Industrial Methods A Ethanolamine Hydrochloride C 2-((2-Chloroethyl)amino)ethanol Hydrochloride A->C Chlorination B Chlorinating Agents (SOCl₂, PCl₃, PCl₅) B->C I 2-((2-Chloroethyl)amino)ethanol Hydrochloride D Ethanolamine G 2-Chloroethylamine Hydrochloride D->G Reaction with HCl E Hydrogen Chloride E->G F Thionyl Chloride F->I G->I Reaction with Ethanolamine H Ethanolamine H->I J Diethanolamine J->I Direct Chlorination with SOCl₂ K 2-Chloroethylamine K->I Reaction with Ethylene Oxide L Ethylene Oxide L->I

Caption: Evolution of synthetic routes for this compound.

This guide provides a foundational understanding of the historical and technical aspects of synthesizing this important pharmaceutical intermediate. The progression of methodologies underscores the continuous drive for efficiency, safety, and purity in chemical manufacturing.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((2-Chloroethyl)amino)ethanol Hydrochloride from Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride from ethanolamine. The primary method detailed involves the formation of diethanolamine as an intermediate, followed by selective chlorination using thionyl chloride. This compound is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. The protocol is designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals such as antidepressants. Its bifunctional nature, containing both a reactive chloroethyl group and a hydroxyl group, makes it a versatile precursor for further chemical modifications. The synthesis of this compound from readily available starting materials like ethanolamine is a topic of significant interest. This document outlines a reliable and scalable method for its preparation.

The synthesis strategy involves two main steps: the formation of diethanolamine from ethanolamine and ethylene oxide, followed by the selective chlorination of one of the hydroxyl groups of diethanolamine using thionyl chloride. This approach allows for a controlled synthesis of the desired product.

Synthesis Pathway

The overall synthesis pathway from ethanolamine to this compound can be visualized as a two-step process. First, ethanolamine is reacted with ethylene oxide to yield diethanolamine. Subsequently, diethanolamine is treated with a chlorinating agent, such as thionyl chloride, to selectively replace one hydroxyl group with a chlorine atom, followed by hydrochloride salt formation.

Synthesis_Pathway cluster_0 Step 1: Diethanolamine Formation cluster_1 Step 2: Chlorination and Salt Formation Ethanolamine Ethanolamine Diethanolamine Diethanolamine Ethanolamine->Diethanolamine EthyleneOxide Ethylene Oxide EthyleneOxide->Diethanolamine TargetMolecule 2-((2-Chloroethyl)amino)ethanol Hydrochloride Diethanolamine->TargetMolecule 1. SOCl₂ 2. HCl ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->TargetMolecule

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethanolamine from Ethanolamine and Ethylene Oxide

This protocol is based on the well-established industrial method for producing diethanolamine.[1][2][3]

Materials:

  • Ethanolamine

  • Ethylene oxide

  • Ammonia water (optional, as catalyst)

  • Reaction vessel (autoclave) capable of handling high pressure and temperature

Procedure:

  • Charge the reaction vessel with ethanolamine and aqueous ammonia.

  • Pressurize the vessel with nitrogen to ensure an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (typically 80-150°C).

  • Introduce ethylene oxide into the reactor at a controlled rate. The molar ratio of ethanolamine to ethylene oxide should be carefully controlled to favor the formation of diethanolamine.

  • Maintain the reaction mixture at the set temperature and pressure until the reaction is complete, as monitored by GC analysis.

  • After the reaction is complete, cool the reactor and vent any excess pressure.

  • The crude diethanolamine is then purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound from Diethanolamine

This protocol utilizes thionyl chloride for the selective chlorination of diethanolamine.[4]

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • Dichloroethane (or another suitable inert solvent)

  • Methanol

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethanolamine in dichloroethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled and stirred solution. An immediate formation of a solid suspension may be observed.

  • After the addition is complete, warm the mixture to 50°C. The solid suspension should dissolve.

  • Reflux the reaction mixture with continuous stirring for 3 hours. During reflux, a crystalline solid is expected to appear.

  • After the reflux period, quench the reaction by the careful addition of a small amount of methanol.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white crystalline material is the desired product, this compound. The product can be further purified by recrystallization. A common method for similar compounds involves using an ethanol-diethyl ether system.[5]

Data Presentation

ParameterStep 1: Diethanolamine SynthesisStep 2: ChlorinationOverallReference
Starting Material Ethanolamine, Ethylene OxideDiethanolamine, Thionyl ChlorideEthanolamine[1][4]
Typical Yield High (industrially optimized)QuantitativeHigh[4]
Purity (GC) >99% after distillation>99% after recrystallization>99%[6][7]
Appearance Colorless viscous liquidWhite crystalline solidWhite crystalline solid[5]

Workflow Diagram

The experimental workflow for the synthesis of this compound is summarized in the following diagram.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Prepare Reagents (Diethanolamine, SOCl₂, Solvent) start->reagents dissolve Dissolve Diethanolamine in Solvent reagents->dissolve cool Cool Solution (Ice Bath) dissolve->cool add_socl2 Add Thionyl Chloride Dropwise cool->add_socl2 reflux Reflux for 3 hours add_socl2->reflux quench Quench with Methanol reflux->quench evaporate Remove Solvent (Rotary Evaporator) quench->evaporate recrystallize Recrystallize Product evaporate->recrystallize dry Dry Final Product recrystallize->dry end End Product: 2-((2-Chloroethyl)amino)ethanol HCl dry->end

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Ethylene oxide is a flammable and carcinogenic gas. Its use requires specialized equipment and adherence to strict safety protocols.

  • The reaction with thionyl chloride produces toxic and corrosive byproducts, such as sulfur dioxide and hydrogen chloride gas.[8][9] The reaction setup should include a gas trap to neutralize these fumes.

  • All procedures should be carried out by trained personnel in a laboratory setting.

Conclusion

The synthesis of this compound from ethanolamine via a diethanolamine intermediate is a robust and efficient method. The protocols provided herein are designed to guide researchers in the successful preparation of this important chemical intermediate. Adherence to the detailed procedures and safety precautions is essential for a safe and successful synthesis. The final product's purity can be confirmed using standard analytical techniques such as NMR and HPLC.[10]

References

Application Notes and Protocols for Chitosan Modification with 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a biocompatible and biodegradable polymer with extensive applications in drug delivery, tissue engineering, and biomedicine.[1] Its primary amino groups and hydroxyl groups serve as reactive sites for chemical modification, allowing for the tailoring of its physicochemical properties to specific applications.[2][3] One such modification involves the introduction of aminoethyl groups through reaction with 2-((2-Chloroethyl)amino)ethanol hydrochloride. This modification enhances the cationic nature and chelating properties of chitosan, making it a more effective vehicle for drug and gene delivery, as well as a potent adsorbent for various substances.[4][5]

These application notes provide a detailed protocol for the synthesis and characterization of N-(2-hydroxyethyl)aminoethyl chitosan, a derivative of chitosan modified with this compound.

Experimental Protocols

Materials
  • Chitosan (low molecular weight, degree of deacetylation > 80%)

  • This compound (or 2-chloroethylamine hydrochloride)[4]

  • Acetic acid (2%)[4]

  • Glutaraldehyde (for crosslinking, optional)[4][5]

  • Sodium hydroxide (for pH adjustment)

  • Distilled water

  • Dialysis tubing (MWCO 12-14 kDa)

Synthesis of N-(2-hydroxyethyl)aminoethyl Chitosan

This protocol is adapted from a one-step amination technique.[4][5]

  • Dissolution of Chitosan: Prepare a 2% (w/v) chitosan solution by dissolving 2 grams of chitosan powder in 100 mL of 2% acetic acid with continuous stirring until a homogenous solution is obtained.[4]

  • Addition of Amination Reagent: To the chitosan solution, add a specific amount of this compound. The molar ratio of the amino group of chitosan to the chloroethyl group of the reagent can be varied to control the degree of substitution. For example, different quantities such as 0, 6.4, 12.7, 25.5, and 51 mM of 2-chloroethylamine hydrochloride can be added to the chitosan solution.[4]

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature with constant stirring for 2 hours.[4]

  • Purification: After the reaction, cool the solution to room temperature. The pH of the solution is then adjusted to 10 with a sodium hydroxide solution to precipitate the modified chitosan. The precipitate is collected by centrifugation, washed extensively with distilled water until the washings are neutral, and then lyophilized to obtain the final product, N-(2-hydroxyethyl)aminoethyl chitosan. Alternatively, the solution can be dialyzed against distilled water for 3 days and then freeze-dried.[6]

  • Optional Crosslinking: For applications requiring hydrogel formation, the modified chitosan can be crosslinked. A common crosslinking agent is glutaraldehyde.[4][5] The purified N-(2-hydroxyethyl)aminoethyl chitosan is redissolved in an appropriate solvent, and a calculated amount of glutaraldehyde is added. The mixture is stirred until a hydrogel is formed.

Characterization of Modified Chitosan

The successful modification of chitosan can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the introduction of new functional groups. The spectrum of the modified chitosan is expected to show characteristic peaks of the introduced aminoethyl groups, although significant overlap with the original chitosan peaks is possible.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the modified chitosan and to determine the degree of substitution.[7][8]

  • Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the modified polymer.[4][5]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the modified chitosan.[4][5]

  • Ion Exchange Capacity: To quantify the increase in the number of free amino groups.[4]

Data Presentation

The following table summarizes the effect of varying the amount of 2-chloroethylamine hydrochloride on the ion exchange capacity of the resulting amino-ethyl chitosan, as reported in the literature.[4]

Sample CodeAmount of 2-chloroethylamine hydrochloride (mM)Ion Exchange Capacity (meq/g)
CS07.4
CS-ENH2-16.4~9.0
CS-ENH2-212.7~10.5
CS-ENH2-325.5~11.8
CS-ENH2-45112.8

Data is approximated from graphical representation in the source literature.[4]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of N-(2-hydroxyethyl)aminoethyl chitosan.

G cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Chitosan in Acetic Acid B Add this compound A->B C React at 70°C for 2h B->C D Precipitate with NaOH C->D E Wash and Lyophilize D->E F FTIR Spectroscopy E->F Characterize Product G NMR Spectroscopy E->G Characterize Product H Thermal Analysis (TGA/DSC) E->H Characterize Product I SEM Analysis E->I Characterize Product J Ion Exchange Capacity E->J Characterize Product

Caption: Workflow for the synthesis and characterization of modified chitosan.

Logical Relationship of Modification

The diagram below outlines the logical progression from the starting material to the final modified product, highlighting the key chemical transformation.

G Chitosan Chitosan (-NH2, -OH groups) Product N-(2-hydroxyethyl)aminoethyl Chitosan (-NH-CH2-CH2-NH-CH2-CH2-OH) Chitosan->Product Nucleophilic Substitution Reagent This compound (Cl-CH2-CH2-NH-CH2-CH2-OH) Reagent->Product

Caption: Chemical modification of chitosan with the amination reagent.

References

analytical methods for 2-((2-Chloroethyl)amino)ethanol hydrochloride quality control

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quality Control of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and quality are critical to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the analytical methods for the quality control of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined below cover identification, purity (including related substances and residual solvents), assay, and other essential quality attributes.

Quality Control Parameters and Typical Specifications

A thorough quality control strategy for this compound involves a combination of chromatographic, spectroscopic, and titrimetric techniques. The following table summarizes the key quality control tests and their typical acceptance criteria, based on common industry practices for similar compounds.[2]

Data Presentation

Parameter Analytical Method Typical Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Solubility Visual InspectionSoluble in water, resulting in a clear, colorless solution
Identification ¹H NMRThe spectrum conforms to the structure of this compound
Assay HPLC-UV98.0% - 102.0%
Purity (by HPLC) HPLC-UV≥ 98.0%
Related Substances HPLC-UVIndividual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5%
Moisture Content Karl Fischer Titration≤ 0.5%
Residual Solvents Headspace GC-FIDMeets ICH Q3C limits

Experimental Protocols

Identification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.[2]

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

  • Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse ('zg' on Bruker instruments).

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

    • Temperature: 25°C

  • Data Processing and Analysis: Process the acquired Free Induction Decay (FID) and compare the chemical shifts, multiplicities, and integrations of the signals with a reference standard or theoretical values. The proton NMR spectrum should be consistent with the structure of this compound.[3]

Assay and Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the assay and purity of this compound and to quantify its impurities.[2]

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.[2]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 210 nm.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of about 1.0 mg/mL.

    • Test Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of about 1.0 mg/mL.

  • Data Analysis:

    • Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the test solution to that of the standard solution.

    • Purity: The percentage purity is calculated based on the area of the main peak relative to the total peak area of all peaks in the chromatogram.[2]

Genotoxic Impurity Profiling by UHPLC-MS/MS

Objective: To detect and quantify potential genotoxic impurities at trace levels.[2]

Methodology:

  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2]

  • Chromatographic and MS Conditions:

    • Column: A suitable column for polar compounds (e.g., C18).[2]

    • Mobile Phase: A gradient elution with an aqueous phase containing a modifier like formic acid and an organic phase like methanol or acetonitrile is often used.[2]

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

  • Acceptance Criteria: The levels of any detected genotoxic impurities must be below the threshold of toxicological concern (TTC).[2]

Moisture Content by Karl Fischer Titration

Objective: To determine the water content in the sample.

Methodology:

  • Apparatus: A Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel containing a suitable solvent (e.g., methanol).

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

    • The water content is calculated automatically by the instrument. Note: Due to the amine group, which can react with the Karl Fischer reagent, it may be necessary to use a specialized reagent or buffer the working medium with a weak acid like benzoic or salicylic acid to prevent side reactions and ensure accurate results.[4]

Residual Solvents by Headspace Gas Chromatography (GC)

Objective: To identify and quantify residual solvents from the manufacturing process.

Methodology:

  • Apparatus: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions (based on USP <467>):

    • Column: G43 phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).[5]

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: 40°C (hold for 20 minutes), then ramp to 240°C at 10°C/min, and hold for 20 minutes.

    • Injector Temperature: 140°C.

    • Detector Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 minutes.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide).

  • Data Analysis: Identify and quantify any residual solvents by comparing the peak areas in the sample chromatogram to those of a standard solution containing known amounts of the expected residual solvents.

Visualizations

The following diagrams illustrate the quality control workflow and the logical relationships between the analytical tests.

QualityControlWorkflow SampleReceipt Sample Receipt and Visual Inspection SamplePreparation Sample Preparation SampleReceipt->SamplePreparation Identification Identification (¹H NMR) SamplePreparation->Identification PurityAssay Purity and Assay (HPLC) SamplePreparation->PurityAssay RelatedSubstances Related Substances (HPLC) SamplePreparation->RelatedSubstances GenotoxicImpurities Genotoxic Impurities (UHPLC-MS/MS) SamplePreparation->GenotoxicImpurities MoistureContent Moisture Content (Karl Fischer) SamplePreparation->MoistureContent ResidualSolvents Residual Solvents (Headspace GC) SamplePreparation->ResidualSolvents DataReview Data Review and Comparison to Specifications Identification->DataReview PurityAssay->DataReview RelatedSubstances->DataReview GenotoxicImpurities->DataReview MoistureContent->DataReview ResidualSolvents->DataReview CoA Certificate of Analysis Generation DataReview->CoA BatchRelease Batch Release CoA->BatchRelease

Caption: Overall Quality Control Workflow.

AnalyticalTestsRelationship QC Quality Control Identity Identity QC->Identity Purity Purity QC->Purity Strength Strength QC->Strength Safety Safety QC->Safety NMR ¹H NMR Identity->NMR HPLC_Purity HPLC (Purity) Purity->HPLC_Purity Related_Substances Related Substances Purity->Related_Substances HPLC_Assay HPLC (Assay) Strength->HPLC_Assay Genotoxic Genotoxic Impurities Safety->Genotoxic Residual_Solvents Residual Solvents Safety->Residual_Solvents

Caption: Relationship between Quality Attributes and Analytical Methods.

References

Application Notes and Protocols for the Structural Elucidation of 2-((2-Chloroethyl)amino)ethanol Hydrochloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 2-((2-Chloroethyl)amino)ethanol hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation of both ¹H and ¹³C NMR are presented. Due to the limited availability of public domain experimental spectra for this specific compound, this guide provides predicted ¹H and ¹³C NMR data based on established principles and spectral data from structurally related compounds. This application note serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development for the characterization of this and similar molecules.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals. Its structure contains key functional groups, such as a secondary amine, a primary alcohol, and a chloroethyl group, which contribute to its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are critical for its use in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms and functional groups can be determined. This application note outlines the methodology for the complete NMR-based structural elucidation of this compound.

Chemical Structure and Predicted NMR Data

The chemical structure of this compound is shown below. The proton and carbon atoms are numbered for the purpose of NMR signal assignment.

structure cluster_molecule This compound C1 Cl-CH₂(1) C2 -CH₂(2) C1->C2 N -NH₂⁺- C2->N C3 CH₂(3) N->C3 HCl  • HCl N->HCl C4 -CH₂(4) C3->C4 O -OH C4->O

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a suitable deuterated solvent such as D₂O or DMSO-d₆. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Proton (Position)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.8 - 4.0Triplet~62H
H-23.4 - 3.6Triplet~62H
H-33.2 - 3.4Triplet~52H
H-43.9 - 4.1Triplet~52H
-NH₂⁺-Variable (broad)Singlet-2H
-OHVariableSinglet-1H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-140 - 45
C-250 - 55
C-348 - 53
C-458 - 63

Experimental Protocols

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

A standardized workflow for sample preparation is crucial for obtaining high-quality NMR spectra.

experimental_workflow cluster_workflow NMR Sample Preparation and Analysis Workflow A Weigh ~5-10 mg of the compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., D₂O) A->B C Vortex or sonicate to ensure complete dissolution B->C D Transfer the solution to a 5 mm NMR tube C->D E Place the NMR tube in the spectrometer D->E F Acquire ¹H and ¹³C NMR spectra E->F G Process and analyze the spectral data F->G

Caption: Standard workflow for NMR sample preparation and analysis.

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

  • Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Analysis: Place the NMR tube into the NMR spectrometer for data acquisition.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: D₂O or DMSO-d₆

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: D₂O or DMSO-d₆

  • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0 to 100 ppm

  • Temperature: 298 K

Data Analysis and Interpretation

The relationship between the molecular structure and the expected NMR signals is key to accurate structure elucidation.

logical_relationship cluster_logic Structure-Spectrum Correlation Structure Molecular Structure (Functional Groups, Connectivity) H_NMR ¹H NMR Spectrum (Chemical Shift, Multiplicity, Integration) Structure->H_NMR determines C_NMR ¹³C NMR Spectrum (Chemical Shift) Structure->C_NMR determines Elucidation Structure Elucidation H_NMR->Elucidation provides evidence for C_NMR->Elucidation provides evidence for

Caption: Logical relationship between molecular structure and NMR spectral data for structure elucidation.

¹H NMR Spectrum Interpretation
  • Chemical Shifts (δ): The positions of the signals along the x-axis are indicative of the electronic environment of the protons. The electron-withdrawing chlorine atom and the protonated amine group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). The protons on the carbon adjacent to the hydroxyl group will also be deshielded.

  • Multiplicity (Splitting Pattern): The splitting of a proton signal is caused by the influence of neighboring protons (spin-spin coupling). In this molecule, the methylene groups (-CH₂-) will likely appear as triplets due to coupling with the adjacent methylene group (n+1 rule, where n=2 protons, resulting in 2+1=3 lines, a triplet).

  • Integration: The area under each signal is proportional to the number of protons it represents. For this compound, each of the four methylene groups should integrate to 2H. The signals for the -NH₂⁺- and -OH protons will also integrate to 2H and 1H, respectively, though these signals may be broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum Interpretation
  • Chemical Shifts (δ): The ¹³C NMR spectrum will show four distinct signals, one for each unique carbon atom in the molecule. The carbon atom bonded to the chlorine (C-1) and the carbon bonded to the oxygen (C-4) are expected to be the most deshielded and therefore appear at the highest chemical shifts. The carbons adjacent to the nitrogen atom (C-2 and C-3) will also be deshielded.

Conclusion

This application note provides a framework for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. The provided protocols for sample preparation and data acquisition, along with the predicted spectral data and interpretation guidelines, offer a valuable resource for researchers. While the presented NMR data is predicted, it serves as a strong foundation for the analysis of experimentally acquired spectra, enabling confident structural verification and purity assessment of this important chemical intermediate.

Application Notes and Protocols for HPLC Analysis of 2-((2-Chloroethyl)amino)ethanol Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Chloroethyl)amino)ethanol hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

The primary synthesis of this intermediate often involves the reaction of diethanolamine with a chlorinating agent, such as thionyl chloride.[2] This process can lead to the formation of several potential impurities, including unreacted starting materials, byproducts, and degradation products. Therefore, robust analytical methods are necessary to identify and quantify these impurities.

Impurity Profile and Analytical Strategy

A thorough understanding of the synthetic route is essential for identifying potential impurities. The common impurities associated with the synthesis of this compound include:

  • Starting Material: Triethanolamine[2]

  • Partially Chlorinated Intermediate: 2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanol[3]

  • Genotoxic Impurity: Bis(2-chloroethyl)amine[2]

The analytical strategy for purity assessment involves a combination of HPLC for quantifying the main compound and related substances, and a highly sensitive UHPLC-MS/MS method for the detection and quantification of potential genotoxic impurities at trace levels.[2][4]

Data Presentation

Table 1: Typical Quality Specifications for this compound
ParameterTypical Specification (Supplier A)Typical Specification (Supplier B)Acceptance Criteria
Appearance White to off-white crystalline powderWhite solidConforms to standard
Solubility Soluble in waterSoluble in waterClear, colorless solution at a specified concentration
Identification by ¹H NMR Conforms to structureConsistent with structureThe spectrum corresponds to the reference standard
Purity by HPLC/UPLC ≥ 98.0%≥ 95.0%NLT 95.0%
Moisture Content (by Karl Fischer) ≤ 0.5%≤ 1.0%NMT 1.0%
Related Substances/Impurities Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%Not specifiedSpecific limits for known and unknown impurities

This table is a comparative guide and specifications may vary between suppliers.[2]

Table 2: Chromatographic Parameters and Data for Impurity Analysis
AnalyteRetention Time (min)LOD (ppm)LOQ (ppm)Method
Bis(2-chloroethyl)amine2.000.0700.206UHPLC-MS/MS[4]
Ethanolamine---HPLC-UV[5]
2-((2-Chloroethyl)amino)ethanol HCl---HPLC-UV[5]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This method is suitable for the quantification of this compound and the detection of related substances.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[5]

  • Column: Agilent Zorbax SB-CN, 150 mm x 4.6 mm, 3.5 µm.[5]

  • Mobile Phase A: 10mM K₂HPO₄ aqueous solution (pH 8.0).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Elution: Isocratic, Mobile Phase A: Mobile Phase B = 40:60.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 195 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Diluent: Water.[5]

Solution Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.[5]

  • Test Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of the sample in the diluent.[5]

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and the test solution into the chromatograph.

  • Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main component in the test solution to that in the standard solution (external standard method).[5]

Protocol 2: Analysis of Genotoxic Impurities by UHPLC-MS/MS

This method is designed for the sensitive detection and quantification of the genotoxic impurity bis(2-chloroethyl)amine.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UHPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2][4]

  • Column: ACE 3 C18, 100 mm × 4.6 mm, 3.0 µm.[4]

  • Mobile Phase A: 0.2% Formic acid in water.[4]

  • Mobile Phase B: Methanol.[4]

  • Elution: Isocratic, Mobile Phase A: Mobile Phase B = 45:55 (v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Autosampler Temperature: 15 °C.[4]

  • Injection Volume: 2 µL.[4]

  • Ionization Mode: Positive ESI.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

Solution Preparation:

  • Prepare standard solutions of bis(2-chloroethyl)amine at various concentrations in a suitable diluent to establish a calibration curve.

  • Prepare the test solution by dissolving a known amount of the this compound sample in the diluent.

Procedure:

  • Equilibrate the UHPLC-MS/MS system.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the test solution.

  • Quantify the amount of bis(2-chloroethyl)amine in the sample using the calibration curve. The levels of any detected genotoxic impurities must be below the Threshold of Toxicological Concern (TTC).[2]

Visualizations

Synthesis_Impurity_Analysis_Workflow cluster_synthesis Synthesis Stage Diethanolamine Diethanolamine Synthesis Chlorination Reaction Diethanolamine->Synthesis ThionylChloride Thionyl Chloride ThionylChloride->Synthesis Main_Compound 2-((2-Chloroethyl)amino)ethanol HCl Synthesis->Main_Compound Desired Product Impurity1 Triethanolamine (Unreacted Starting Material) Synthesis->Impurity1 Potential Impurities Impurity2 Bis(2-chloroethyl)amine (Genotoxic Impurity) Synthesis->Impurity2 Potential Impurities Impurity3 Partially Chlorinated Intermediates Synthesis->Impurity3 HPLC_UV HPLC-UV Analysis (Purity & Related Substances) Main_Compound->HPLC_UV Impurity1->HPLC_UV UHPLC_MSMS UHPLC-MS/MS Analysis (Genotoxic Impurities) Impurity2->UHPLC_MSMS Impurity3->HPLC_UV

Caption: Synthesis and Analytical Control Workflow.

Purity_Analysis_Workflow start Sample Receipt prep Sample Preparation (Dilution) start->prep hplc_analysis HPLC-UV Analysis prep->hplc_analysis Purity Assay uhplc_ms_analysis UHPLC-MS/MS Analysis prep->uhplc_ms_analysis Genotoxic Impurity data_analysis Data Analysis (Peak Integration, Quantification) hplc_analysis->data_analysis uhplc_ms_analysis->data_analysis specification_check Compare Against Specifications data_analysis->specification_check pass Batch Release specification_check->pass Pass fail Investigation (OOS) specification_check->fail Fail

Caption: Quality Control Workflow for Purity Analysis.

References

step-by-step synthesis of fluvoxamine maleate using 2-((2-Chloroethyl)amino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. The synthesis outlined herein utilizes 5-methoxy-4'-trifluoromethylvalerophenone oxime and 2-chloroethylamine hydrochloride as key starting materials. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction: Fluvoxamine functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This modulation of serotonergic neurotransmission is central to its therapeutic effects. The synthesis of fluvoxamine maleate is a multi-step process that involves the formation of an oxime, followed by an alkylation reaction, and finally, salt formation to yield the stable maleate salt. While the user's query specified 2-((2-Chloroethyl)amino)ethanol hydrochloride, the established and well-documented synthesis predominantly employs 2-chloroethylamine hydrochloride for the alkylation step.[1][2] This protocol will therefore focus on the use of 2-chloroethylamine hydrochloride.

Experimental Protocols

The synthesis of fluvoxamine maleate can be broadly divided into three key stages:

  • Oximation: Formation of 5-methoxy-4'-trifluoromethylvalerophenone oxime from 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.

  • Alkylation: Reaction of the oxime intermediate with 2-chloroethylamine hydrochloride to form the fluvoxamine free base.[1]

  • Salt Formation: Treatment of the fluvoxamine free base with maleic acid to produce fluvoxamine maleate.[3]

Stage 1: Synthesis of 5-methoxy-4'-trifluoromethylvalerophenone oxime (Intermediate I)

This initial step involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Methanol

  • Water

  • Toluene

Procedure:

  • To a suitable reaction vessel, add 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone and methanol.

  • Add sodium carbonate granules to the mixture.

  • Add a solution of hydroxylamine hydrochloride in water dropwise to the reaction mixture at a controlled temperature.

  • Heat the reaction mixture to 45-50°C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After completion, cool the reaction mixture and add water and toluene.

  • Separate the organic layer, wash with water, and concentrate under vacuum to obtain the crude 5-methoxy-4'-trifluoromethylvalerophenone oxime. The product can be purified further by recrystallization.

Stage 2: Synthesis of Fluvoxamine Free Base (Intermediate II)

This stage involves the alkylation of the oxime intermediate with 2-chloroethylamine hydrochloride. Various solvent and base combinations have been reported, with a common procedure utilizing toluene as the solvent and potassium hydroxide as the base, facilitated by a phase-transfer catalyst like PEG-400.[4][5]

Materials:

  • 5-methoxy-4'-trifluoromethylvalerophenone oxime (Intermediate I)

  • 2-chloroethylamine hydrochloride

  • Potassium hydroxide (powdered)

  • Toluene

  • Polyethylene glycol 400 (PEG-400)

  • Water

Procedure:

  • Charge a reaction vessel with toluene, PEG-400, and powdered potassium hydroxide.

  • Add 5-methoxy-4'-trifluoromethylvalerophenone oxime to the stirred mixture at ambient temperature.

  • Add 2-chloroethylamine hydrochloride to the reaction mixture.

  • Heat the mixture to 30-35°C and stir for approximately 2 hours.[4][5]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, add water to the reaction mixture and stir.

  • Separate the organic (toluene) layer.

  • Wash the organic layer with water until the washings are neutral. The resulting organic layer contains the fluvoxamine free base.

Stage 3: Synthesis of Fluvoxamine Maleate (Final Product)

The final step is the formation of the maleate salt by reacting the fluvoxamine free base with maleic acid.

Materials:

  • Toluene solution of fluvoxamine free base (from Stage 2)

  • Maleic acid

  • Water

  • Toluene (for washing)

Procedure:

  • To the toluene solution containing the fluvoxamine free base, add a solution of maleic acid in water.

  • Stir the mixture at 25-30°C for about 2 hours, during which the fluvoxamine maleate will precipitate.[4]

  • Cool the mixture to 5-10°C to enhance crystallization.[4]

  • Filter the crystalline product and wash the cake with toluene.

  • Dry the crude fluvoxamine maleate.

  • For purification, the crude product can be recrystallized from hot water (around 40-45°C).[3] Cool the solution to crystallize the pure fluvoxamine maleate, filter, wash with cold water, and dry to a constant weight.

Data Presentation

The following table summarizes the quantitative data from various reported synthesis protocols.

ParameterStage 1: OximationStage 2: Alkylation & Stage 3: Salt Formation (Combined)Purification
Reactant Molar Ratios 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone : Hydroxylamine HCl : Base (e.g., Na2CO3) - Varies by specific protocol5-methoxy-4'-trifluoromethylvalerophenone oxime : 2-chloroethylamine HCl : KOH (1 : 1.2 : 4.2)[4][5]-
Solvent Methanol/WaterTolueneWater
Catalyst/Facilitator -PEG-400[4][5]-
Reaction Temperature 45-50°C30-35°C (Alkylation), 25-30°C (Salt Formation)[4][5]40-45°C (dissolution), cool to 25°C (crystallization)[3]
Reaction Time Several hours~2 hours (Alkylation), ~2 hours (Salt Formation)[4][5]5-30 minutes (dissolution)[3]
Yield High yields reportedYield of fluvoxamine maleate from the oxime: ~71.2%[6]-
Purity -Crude product>98% after recrystallization[3]

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Stage 1: Oximation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Salt Formation & Purification A 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone C 5-methoxy-4'-trifluoromethylvalerophenone oxime A->C Reaction B Hydroxylamine HCl, Base B->C Reagents D 5-methoxy-4'-trifluoromethylvalerophenone oxime F Fluvoxamine Free Base D->F Alkylation E 2-chloroethylamine HCl, KOH, PEG-400 E->F Reagents G Fluvoxamine Free Base I Crude Fluvoxamine Maleate G->I Salt Formation H Maleic Acid H->I Reagent J Pure Fluvoxamine Maleate I->J Recrystallization

Caption: Workflow for the synthesis of fluvoxamine maleate.

Mechanism of Action: Serotonin Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_Synapse->Serotonin_Receptor Binding Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits

Caption: Fluvoxamine inhibits the reuptake of serotonin.

Fluvoxamine and Sigma-1 Receptor Signaling

Fluvoxamine Fluvoxamine Sigma1R Sigma-1 Receptor (S1R) Fluvoxamine->Sigma1R Agonist ER_Stress Endoplasmic Reticulum (ER) Stress Sigma1R->ER_Stress Alleviates Inflammation Inflammation Sigma1R->Inflammation Modulates Neuronal_Survival Neuronal Survival and Neuroprotection ER_Stress->Neuronal_Survival Promotes Anti_Inflammatory Anti-inflammatory Effects Inflammation->Anti_Inflammatory Leads to

Caption: Fluvoxamine's interaction with the Sigma-1 receptor.

References

Application Notes and Protocols for Alkylation Reactions with 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Chloroethyl)amino)ethanol hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloroethyl group and a secondary amine with a hydroxyethyl substituent, makes it a valuable building block for the synthesis of diverse molecular architectures. The chloroethyl moiety serves as an electrophile, enabling alkylation of various nucleophiles, while the secondary amine and hydroxyl groups offer sites for further functionalization. This compound is a key intermediate in the preparation of various biologically active molecules, including pharmaceuticals. For instance, it is a precursor in the synthesis of the antidepressant fluvoxamine maleate.[1] Its derivatives have also been explored for their antimicrobial and antioxidant properties when incorporated into biopolymers like chitosan.[1]

The reactivity of the chloroethyl group is characteristic of nitrogen mustards, which are known for their ability to act as alkylating agents.[1] This property is harnessed in the synthesis of antitumor agents.[1] The alkylation reaction typically proceeds via a nucleophilic substitution mechanism where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion.

This document provides detailed protocols for N-alkylation of amines and O-alkylation of phenols using this compound, based on established methodologies for similar chloroethyl compounds. It also includes information on reaction monitoring, product characterization, and the biological significance of the resulting products.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 2576-29-6
Molecular Formula C₄H₁₁Cl₂NO
Molecular Weight 160.04 g/mol
Appearance White to light beige crystalline powder
Solubility Soluble in water

Experimental Protocols

The following protocols are generalized procedures for the alkylation of amines and phenols. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: N-Alkylation of Aromatic Amines

This protocol describes a general procedure for the mono-N-alkylation of primary aromatic amines with this compound. The methodology is adapted from a similar procedure using 2-chloroethanol.[2]

Materials:

  • Substituted aromatic amine (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Sodium carbonate (Na₂CO₃) (optional, for improved selectivity)[2]

  • Anhydrous methanol or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic amine (1.0 eq) and potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous methanol or acetonitrile (approximately 5-10 mL per mmol of the amine).

  • Add this compound (1.2 - 1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) as required. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Illustrative Quantitative Data for N-Alkylation (Based on reactions with 2-chloroethanol) [2]

Substrate (Aromatic Amine)ProductReaction Time (h)Yield (%)
Aniline2-(Phenylamino)ethanol1275
4-Methylaniline2-((4-Methylphenyl)amino)ethanol1080
4-Methoxyaniline2-((4-Methoxyphenyl)amino)ethanol1278
4-Chloroaniline2-((4-Chlorophenyl)amino)ethanol2465

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: O-Alkylation of Phenols

This protocol outlines a general method for the O-alkylation of phenols with this compound, adapted from a procedure using 2-chloroethanol.[2]

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 eq) in anhydrous DMF or acetonitrile (approximately 5-10 mL per mmol of phenol).

  • Add potassium carbonate (2.0 - 3.0 eq) to the solution.

  • Add this compound (1.5 - 2.0 eq) to the mixture.

  • Heat the reaction mixture with stirring to 60-100 °C. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Illustrative Quantitative Data for O-Alkylation (Based on reactions with 2-chloroethanol) [2]

Substrate (Phenol)ProductReaction Time (h)Yield (%)
Phenol2-Phenoxyethanol595
4-Methylphenol2-(p-Tolyloxy)ethanol692
4-Nitrophenol2-(4-Nitrophenoxy)ethanol1285
2-Naphthol2-(Naphthalen-2-yloxy)ethanol890

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Reaction Monitoring and Product Characterization

Reaction Monitoring: The progress of the alkylation reactions can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material and the product. The spots can be visualized under UV light or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for amines).

Product Characterization: The structure and purity of the final products should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the alkylated product and confirming the site of alkylation.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful incorporation of the 2-(ethylamino)ethanol moiety.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the product molecule.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Weigh Reactants: - Nucleophile (Amine/Phenol) - 2-((2-Chloroethyl)amino)ethanol HCl - Base (e.g., K2CO3) B Add Anhydrous Solvent (e.g., Acetonitrile, DMF) A->B C Stir and Heat (Room Temp to Reflux) B->C D Monitor by TLC C->D E Cool to Room Temp D->E F Filter Inorganic Salts E->F H Aqueous Work-up (for O-alkylation) E->H G Evaporate Solvent F->G I Column Chromatography G->I H->G J Characterize Product (NMR, MS, HPLC) I->J signaling_pathway cluster_alkylation DNA Alkylation by Nitrogen Mustard Moiety cluster_cellular_response Cellular Response A Alkylating Agent (e.g., Nitrogen Mustard Derivative) B Formation of Aziridinium Ion A->B C Nucleophilic Attack by DNA (e.g., Guanine N7) B->C D Monoadduct Formation C->D E Second Alkylation Event D->E F Interstrand Cross-link (ICL) E->F G DNA Replication Fork Stalling F->G H Activation of DNA Damage Response (DDR) G->H I Cell Cycle Arrest H->I J Attempted DNA Repair (e.g., FA, HR, NER pathways) H->J K Apoptosis (Programmed Cell Death) I->K J->K If repair fails

References

Application Notes and Protocols for Polymer Surface Modification Using 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using 2-((2-chloroethyl)amino)ethanol hydrochloride. This technique is particularly relevant for enhancing the biocompatibility, hydrophilicity, and drug-loading capacity of various polymeric materials used in biomedical devices and drug delivery systems.

Introduction

Polymer surface modification is a critical strategy for tailoring the interfacial properties of materials without altering their bulk characteristics. The introduction of specific functional groups can significantly enhance the performance of polymers in biological environments. This compound is a versatile bifunctional molecule that can be covalently grafted onto polymer surfaces. The primary amine group can be further functionalized, while the hydroxyl group can improve hydrophilicity. The chloroethyl group provides a reactive site for covalent attachment to polymer backbones containing nucleophilic groups.

Principle of Modification

The primary mechanism for grafting this compound onto polymer surfaces involves a nucleophilic substitution reaction. Polymers possessing surface hydroxyl (-OH) or amine (-NH2) groups can act as nucleophiles, attacking the electrophilic carbon atom of the chloroethyl group. This results in the formation of a stable covalent bond and the elimination of a chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated hydrochloric acid.

Applications

Surface modification with this compound can be employed to:

  • Improve Biocompatibility: The introduction of hydrophilic hydroxyl and amine functionalities can reduce non-specific protein adsorption and improve the interaction of the polymer with biological systems.

  • Enhance Drug Delivery: The modified surface can serve as a platform for the covalent attachment of drugs, targeting ligands, or other bioactive molecules.

  • Control Cell Adhesion and Proliferation: The altered surface chemistry can be used to promote or inhibit the attachment and growth of specific cell types.

  • Increase Wettability: Enhanced hydrophilicity can improve the performance of materials in aqueous environments, for example, in biomedical implants and biosensors.

Experimental Protocols

Materials
  • Polymer substrate (e.g., Poly(vinyl alcohol) (PVA), Chitosan, or other polymers with surface hydroxyl or amine groups)

  • This compound

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Deionized water

  • Ethanol

  • Nitrogen gas

Protocol 1: Surface Modification of a Hydroxyl-Functionalized Polymer (e.g., PVA)

This protocol describes the "grafting-to" approach for modifying a polymer surface.

1. Substrate Preparation:

  • Thoroughly clean the polymer substrate by sonication in ethanol for 15 minutes, followed by rinsing with deionized water.
  • Dry the substrate under a stream of nitrogen gas.

2. Reaction Setup:

  • Place the cleaned and dried polymer substrate in a reaction vessel.
  • Add anhydrous DMSO to the vessel, ensuring the substrate is fully submerged.
  • Purge the vessel with nitrogen gas for 15 minutes to create an inert atmosphere.

3. Grafting Reaction:

  • Dissolve this compound (10 equivalents relative to the estimated surface hydroxyl groups) and a non-nucleophilic base such as triethylamine (12 equivalents) in a minimal amount of anhydrous DMSO.
  • Add the solution to the reaction vessel containing the polymer substrate.
  • Heat the reaction mixture to 60-80°C and stir for 24-48 hours under a nitrogen atmosphere.

4. Washing and Purification:

  • After the reaction, allow the vessel to cool to room temperature.
  • Remove the polymer substrate and wash it sequentially with DMSO, ethanol, and deionized water to remove unreacted reagents and byproducts.
  • Dry the modified substrate under vacuum or a stream of nitrogen.

Protocol 2: Surface Characterization

1. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To confirm the elemental composition of the modified surface.
  • Method: Acquire high-resolution XPS spectra of the C 1s, N 1s, O 1s, and Cl 2p regions. Successful grafting will be indicated by the appearance of a nitrogen peak and a decrease in the chlorine signal.

2. Contact Angle Measurement:

  • Objective: To assess the change in surface hydrophilicity.
  • Method: Measure the static water contact angle on the unmodified and modified polymer surfaces using a goniometer. A decrease in the contact angle indicates an increase in hydrophilicity.

Data Presentation

The following tables summarize representative quantitative data obtained from the characterization of polymer surfaces before and after modification.

Table 1: Representative Elemental Composition from XPS Analysis

SampleC 1s (%)O 1s (%)N 1s (%)Cl 2p (%)
Unmodified PVA66.533.50.00.0
Modified PVA62.130.27.50.2

Table 2: Representative Water Contact Angle Measurements

SampleStatic Water Contact Angle (°)
Unmodified PVA65 ± 3
Modified PVA42 ± 2

Visualizations

G cluster_workflow Experimental Workflow start Start prep Substrate Preparation (Cleaning & Drying) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup reaction Grafting Reaction (Heating & Stirring) setup->reaction wash Washing & Purification reaction->wash char Surface Characterization (XPS, Contact Angle) wash->char end End char->end

Caption: Experimental workflow for polymer surface modification.

Caption: Nucleophilic substitution for surface grafting.

Safety Precautions for Handling 2-((2-Chloroethyl)amino)ethanol Hydrochloride in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions and handling protocols for 2-((2-Chloroethyl)amino)ethanol hydrochloride (CAS No. 2576-29-6) in a laboratory setting. This compound and its structural analogs are potent alkylating agents and require strict adherence to safety procedures due to their hazardous nature.

Toxicological Data

Quantitative toxicological data for this compound is limited. However, data from the closely related and structurally similar compound, bis(2-chloroethyl)amine hydrochloride, provides a strong basis for assessing its potential hazards.[1] This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[2][3]

ParameterValueSpeciesRouteSource
LD50 (Intraperitoneal) 100 mg/kgRatIntraperitoneal[1]
LCLo (Inhalation) 1,000 mg/m³/10minMouseInhalation[1]
Note: This data is for the structurally similar compound bis(2-chloroethyl)amine hydrochloride and should be used as an indicator of the high toxicity of this compound.

Hazard Identification and Classification

Based on available data, this compound should be handled as a hazardous substance with the following classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[2][3]

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles and a face shield.[4]

  • Lab Coat: A flame-retardant lab coat is required.

  • Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, a NIOSH-approved respirator is necessary.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[5]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Weighing:

    • Tare a clean, dry, and compatible container on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the container using a clean spatula.

    • Avoid generating dust.

    • Close the primary container tightly immediately after use.

  • Dissolving:

    • Add the desired solvent to the container with the weighed compound.

    • If necessary, gently swirl the container to aid dissolution.

    • If heating is required, use a controlled heating mantle and monitor the process carefully.

  • Use in Reactions:

    • When adding the compound or its solution to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Ensure the reaction is well-ventilated within the fume hood.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[6]

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Procedures Prep Don PPE & Verify Fume Hood Weigh Weigh Compound Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Use in Reaction Dissolve->React Store Store Securely React->Store Waste Dispose of Waste React->Waste Spill Spill Spill->Waste Exposure Exposure FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical SafetyPrecautions cluster_controls Control Measures cluster_procedures Procedures cluster_response Emergency Response Engineering Engineering Controls (Fume Hood, Eyewash) Handling Safe Handling (Weighing, Dissolving) Engineering->Handling PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) PPE->Handling Storage Proper Storage Handling->Storage Disposal Waste Disposal Handling->Disposal FirstAid First Aid Spill Spill Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes include the reaction of 2-chloroethylamine with ethanolamine, the reaction of ethanolamine with hydrogen chloride, and the reaction of 2-chloroethylamine with ethylene oxide in the presence of a Lewis acid catalyst.[1] The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Q2: What are the critical reaction parameters to control for optimizing the yield?

A2: Key parameters to control for yield optimization include reaction temperature, reaction time, molar ratio of reactants, and the choice of catalyst. For instance, in the reaction of ethanolamine with hydrogen chloride, the temperature is typically maintained between 120-160°C for 2-5 hours.[2]

Q3: What are the potential side reactions that can lower the yield?

A3: Side reactions can include the formation of piperazine byproducts through intermolecular reactions, especially at higher temperatures.[3] Hydrolysis of the chloroethyl group can also occur if water is present in the reaction mixture, leading to the formation of unwanted diols.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to quantify the main compound and detect impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure.[1][4]

Q5: What are the recommended purification methods for this compound?

A5: The product is typically isolated and purified by crystallization or distillation.[1] Recrystallization from a suitable solvent system, such as methanol/ether, can be effective.[3] For higher purity, column chromatography using silica gel is also a viable option.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality or decomposed reagents (e.g., thionyl chloride exposed to moisture).[3] 2. Incomplete reaction due to insufficient reaction time or temperature.[3] 3. Loss of product during workup, as the hydrochloride salt is water-soluble.[3]1. Use fresh, anhydrous reagents. 2. Ensure the reaction is maintained at the optimal temperature for the recommended duration.[3] 3. Maintain acidic conditions during workup and avoid excessive use of aqueous solutions.[3]
Dark Brown or Black Reaction Mixture 1. Uncontrolled exothermic reaction, leading to high temperatures and decomposition.[3] 2. Presence of impurities in the starting materials.1. Control the rate of addition of reagents to manage the exotherm. Ensure adequate cooling. 2. Use high-purity starting materials.
Presence of Impurities in Final Product 1. Formation of side products like piperazine derivatives.[3] 2. Incomplete reaction leaving unreacted starting materials. 3. Hydrolysis of the product.[3]1. Optimize reaction temperature to minimize side reactions. 2. Increase reaction time or adjust the stoichiometry of reactants. 3. Ensure anhydrous conditions throughout the reaction and workup.
Difficulty in Product Isolation/Crystallization 1. The product may be too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization.1. Use a different solvent or a co-solvent system to induce precipitation. 2. Purify the crude product by column chromatography before attempting crystallization.

Experimental Protocols

Synthesis of this compound via Ethanolysis of 2-Chloroethylamine

This method involves the direct reaction of 2-chloroethylamine with ethanolamine.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Ethanolamine

Procedure:

  • Combine 2-chloroethylamine hydrochloride with an excess of ethanolamine in a reaction vessel.

  • Heat the mixture to a temperature between 120°C and 160°C.[1]

  • Maintain the reaction at this temperature with stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the product by distillation under reduced pressure or by crystallization from a suitable solvent.[1]

Synthesis via Chlorination of Ethanolamine with Hydrogen Chloride

This protocol is based on the reaction of ethanolamine with hydrogen chloride gas in the presence of an organic acid catalyst.

Materials:

  • Ethanolamine

  • Hydrogen chloride gas

  • Organic acid catalyst (e.g., propionic acid)[2]

  • Absolute ethanol[2]

Procedure:

  • Charge the reactor with ethanolamine and the organic acid catalyst.

  • Heat the mixture and bubble hydrogen chloride gas through it at a controlled rate.[2]

  • Maintain the reaction temperature between 120-160°C for 2-5 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add absolute ethanol to precipitate the product.[2]

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.[2]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on the Yield of 2-Chloroethylamine Hydrochloride from Ethanolamine and HCl[2]

Reaction Time (hours) Reaction Temperature (°C) Catalyst Yield (%) Purity (GC, %)
5120-160Organic Acid34.585
3.5120-160Organic Acid89.799.2
4120-160Organic Acid92.299.3

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Ethanolamine Ethanolamine Product 2-((2-Chloroethyl)amino)ethanol hydrochloride Ethanolamine->Product Substitution Reaction Hydrogen_Chloride Hydrogen Chloride Hydrogen_Chloride->Product Temperature 120-160 °C Temperature->Product Time 2-5 hours Time->Product Catalyst Organic Acid Catalyst->Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp? Time?) conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup Review Workup Procedure (Aqueous solutions? pH?) workup_ok Workup Correct? check_workup->workup_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh/Anhydrous Reagents reagents_ok->replace_reagents No conditions_ok->check_workup Yes adjust_conditions Optimize Temperature and/or Time conditions_ok->adjust_conditions No modify_workup Minimize Aqueous Contact, Maintain Acidic pH workup_ok->modify_workup No end Yield Optimized workup_ok->end Yes replace_reagents->check_conditions adjust_conditions->check_workup modify_workup->end

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield & Purity Temp Temperature Temp->Yield Side_Reactions Side Reactions Temp->Side_Reactions influences Time Reaction Time Time->Yield Completeness Reaction Completeness Time->Completeness influences Ratio Reactant Ratio Ratio->Yield Ratio->Completeness influences Purity_Reagents Reagent Purity Purity_Reagents->Yield Purity_Reagents->Side_Reactions influences Side_Reactions->Yield Completeness->Yield

Caption: Relationship between reaction parameters and final yield.

References

Technical Support Center: Synthesis of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride, with a focus on identifying and mitigating common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial methods include:

  • The reaction of diethanolamine with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2]

  • The reaction of 2-chloroethylamine with ethanolamine.[3]

  • The reaction of 2-chloroethylamine with ethylene oxide in the presence of a Lewis acid catalyst.[3]

Q2: What are the primary safety precautions to consider during this synthesis, especially when using thionyl chloride?

A2: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] It is crucial to handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and use anhydrous conditions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

Q4: What is the role of the aziridinium ion in the formation of side products?

A4: The lone pair of electrons on the nitrogen atom can attack the β-chloroethyl group, displacing the chloride ion and forming a highly reactive aziridinium ion intermediate. This intermediate can then be attacked by other nucleophiles, including other molecules of the product or starting material, leading to the formation of impurities like piperazine derivatives. This process is often accelerated by heat and basic conditions.[4]

Troubleshooting Guide: Common Impurities and Solutions

Issue 1: Presence of Unreacted Starting Materials and Partially Chlorinated Intermediates

Symptoms:

  • HPLC analysis shows peaks corresponding to diethanolamine or 2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanol.[2]

  • ¹H NMR spectrum shows unexpected signals corresponding to the starting materials.

Probable Causes:

  • Insufficient amount of chlorinating agent (e.g., thionyl chloride).

  • Incomplete reaction due to insufficient reaction time or temperature.[1]

  • Poor quality of reagents.

Recommended Solutions:

  • Ensure the use of a slight excess of the chlorinating agent.

  • Optimize reaction time and temperature. Ensure the reaction is heated for the recommended duration (e.g., reflux for 3 hours).[1]

  • Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[1]

Issue 2: High Levels of Hydroxyethyl Byproducts

Symptoms:

  • Detection of impurities with hydroxyl groups in the final product by HPLC or MS.[4]

Probable Causes:

  • Presence of water in the reaction mixture, which can hydrolyze the chloroethyl groups.[4]

  • Use of protic solvents (e.g., ethanol, water).[4]

  • Aqueous work-up procedures.[4]

Recommended Solutions:

  • Conduct the reaction under strictly anhydrous conditions, using an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.[4]

  • Employ anhydrous aprotic solvents such as acetonitrile or dichloromethane.[4]

  • Utilize an anhydrous work-up, for example, by quenching excess reagent with an anhydrous alcohol like methanol and then removing volatiles under vacuum.[1][4]

Issue 3: Formation of Piperazine and Polymeric Byproducts

Symptoms:

  • Presence of higher molecular weight impurities detected by MS.

  • Complex ¹H NMR spectrum with multiple overlapping signals.

Probable Causes:

  • High reaction temperatures can promote intermolecular reactions leading to N,N'-bis(2-chloroethyl)piperazine.[1]

  • Formation of the reactive aziridinium ion intermediate, which can lead to polymerization.[4]

Recommended Solutions:

  • Maintain careful control over the reaction temperature.

  • Consider a lower reaction temperature for a longer duration to minimize the rate of side reactions.

Data Presentation: Common Impurities

Impurity NameStructureCommon CauseRecommended Mitigation
Diethanolamine (Starting Material)HO(CH₂)₂NH(CH₂)₂OHIncomplete reactionEnsure sufficient chlorinating agent and optimal reaction conditions.[1]
2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanolCl(CH₂)₂N(CH₂CH₂OH)₂Incomplete chlorinationOptimize stoichiometry of chlorinating agent and reaction time.[2]
Hydroxyethyl Byproductse.g., 2-((2-Hydroxyethyl)amino)ethanolHydrolysis of chloroethyl groupsMaintain anhydrous conditions; use aprotic solvents.[4]
N,N'-bis(2-chloroethyl)piperazine(ClCH₂CH₂)N(CH₂CH₂)₂N(CH₂CH₂)ClHigh reaction temperature; aziridinium ion formationControl reaction temperature; avoid prolonged heating at high temperatures.[1][4]
Polymeric ByproductsHigh molecular weight speciesAziridinium ion-mediated polymerizationControl temperature; consider using a more dilute reaction mixture.[4]

Experimental Protocols

Synthesis of this compound from Diethanolamine

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • Dichloroethane (or another suitable anhydrous aprotic solvent)

  • Methanol (for quenching)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve diethanolamine in anhydrous dichloroethane.[4]

  • Slowly add thionyl chloride to the solution while stirring. An exothermic reaction may occur, and a solid suspension might form.[1][4]

  • Warm the mixture gently (e.g., to 50°C) to dissolve the suspension if necessary.[4]

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours with stirring. A crystalline solid of the product may precipitate during this time.[1]

  • Cool the reaction mixture to room temperature.

  • Carefully add methanol to quench any excess thionyl chloride. This reaction will produce gaseous byproducts (methyl chloride and sulfur dioxide), so it must be done in a well-ventilated fume hood.[1]

  • Remove the solvents under vacuum to obtain the crude crystalline product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the main compound and detect impurities.[5]

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).[5]

  • Injection Volume: 10 µL.[5]

  • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area.[5]

Visualization

TroubleshootingWorkflow start Start: Impurity Detected in 2-((2-Chloroethyl)amino)ethanol hydrochloride Synthesis check_impurity_type Identify Impurity Type (e.g., via HPLC, MS, NMR) start->check_impurity_type is_sm Unreacted Starting Material or Partially Chlorinated Intermediate? check_impurity_type->is_sm sm_causes Probable Causes: - Incomplete Reaction - Incorrect Stoichiometry - Poor Reagent Quality is_sm->sm_causes Yes is_hydrolysis Hydroxyethyl Byproducts? is_sm->is_hydrolysis No sm_solutions Solutions: - Increase Reaction Time/Temp - Adjust Stoichiometry - Use High-Purity Reagents sm_causes->sm_solutions end_node End: Optimized Synthesis sm_solutions->end_node hydrolysis_causes Probable Causes: - Presence of Water - Protic Solvents - Aqueous Work-up is_hydrolysis->hydrolysis_causes Yes is_polymer Piperazine or Polymeric Impurities? is_hydrolysis->is_polymer No hydrolysis_solutions Solutions: - Use Anhydrous Conditions - Use Aprotic Solvents - Anhydrous Work-up hydrolysis_causes->hydrolysis_solutions hydrolysis_solutions->end_node polymer_causes Probable Causes: - High Reaction Temperature - Aziridinium Ion Formation is_polymer->polymer_causes Yes is_polymer->end_node No/Other polymer_solutions Solutions: - Lower Reaction Temperature - Control Reaction Rate polymer_causes->polymer_solutions polymer_solutions->end_node

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

References

Technical Support Center: Purification of 2-((2-Chloroethyl)amino)ethanol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-((2-chloroethyl)amino)ethanol hydrochloride by recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to assist in achieving high purity and yield.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue. Here are several strategies to address it:

  • Increase the solvent volume: Your solution may be too concentrated. Add a small amount of the primary solvent (hot ethanol) to redissolve the oil, and then allow it to cool slowly.

  • Slow down the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.

  • Scratch the inner surface of the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Q2: I have a very low or no crystal yield. What are the possible causes and solutions?

A2: A poor yield can be frustrating. Consider the following:

  • Excessive solvent: Using too much solvent is a primary cause of low yield. If you suspect this, you can evaporate some of the solvent to increase the concentration of the solute and then attempt to recrystallize.[1]

  • Incomplete precipitation: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation.

  • Premature filtration: Make sure crystallization is complete before filtering.

  • Washing with warm solvent: Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.

Q3: My crystals are discolored. How can I improve their appearance?

A3: Colored impurities may be present. To address this:

  • Use activated charcoal: Dissolve the impure crystals in a minimal amount of hot ethanol. Add a small amount of activated charcoal to the solution, heat it briefly, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the recrystallization.

Q4: No crystals are forming, even after cooling. What steps can I take?

A4: This typically indicates that the solution is not supersaturated.

  • Reduce solvent volume: As with low yield, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ensure sufficient cooling: Make sure the flask has been cooled in an ice bath for an adequate amount of time.

Quantitative Data Summary

Specific quantitative solubility data for this compound is limited in publicly available literature. The following table provides qualitative solubility information and illustrative data on purity and yield for chloroethylamine hydrochloride salts purified by recrystallization.[1][2]

ParameterSolvent/SystemValue/ObservationNotes
Qualitative Solubility WaterSolubleThe hydrochloride salt enhances water solubility.[2][3]
EthanolSoluble, especially when hotPrimary solvent for recrystallization.[1]
Diethyl EtherSparingly soluble / InsolubleUsed as an anti-solvent to induce precipitation.[1]
Illustrative Purity Ethanol-Diethyl Ether95% - 98%A common and effective solvent system.
Methanol-Diethyl Ether96% - 99%Can potentially yield slightly higher purity.
Illustrative Recovery Yield Ethanol-Diethyl Ether78% - 85%Proper technique is crucial to maximize yield.

Note: The purity and yield data are illustrative for chloroethylamine hydrochloride salts and can vary based on the initial purity of the crude product, the specific experimental conditions, and the scale of the reaction.

Experimental Protocol: Recrystallization of this compound

This protocol describes a standard procedure for the purification of this compound using an ethanol and diethyl ether solvent system.

Materials:

  • Crude this compound

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hotplate with a water bath)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Gentle warming in a water bath may be necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution. Swirl the flask and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise while gently swirling until the solution becomes turbid, indicating the onset of precipitation.

  • Crystal Formation: Loosely cover the flask and allow it to stand undisturbed at room temperature for slow crystal growth. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visualizing the Troubleshooting Workflow

The following flowchart illustrates the decision-making process for troubleshooting common issues during the recrystallization of this compound.

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

identifying hydroxyethyl byproducts in 2-((2-Chloroethyl)amino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((2-Chloroethyl)amino)ethanol hydrochloride. The information provided here will help in identifying potential hydroxyethyl byproducts and other impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common hydroxyethyl byproducts and impurities I might find in my sample of this compound?

A1: Several hydroxyethyl byproducts and impurities can be present in a sample of this compound, arising from the synthesis process or degradation. The most common include:

  • Ethanolamine: This is the primary starting material for the synthesis and may be present due to an incomplete reaction.

  • Diethanolamine and Triethanolamine: These can be present as impurities in the ethanolamine starting material or be formed through side reactions.

  • N,N'-bis(2-hydroxyethyl)piperazine: This can form through the dimerization of the product or intermediates.

  • Hydrolysis Product (Diol): The chloroethyl group can be hydrolyzed back to a hydroxyethyl group, forming 2-(N-(2-hydroxyethyl)amino)ethanol.

Q2: How are these hydroxyethyl byproducts formed?

A2: The formation of these byproducts is typically related to the synthetic route used to produce this compound. The most common synthesis involves the reaction of ethanolamine with a chlorinating agent, such as thionyl chloride or hydrogen chloride.

  • Incomplete Reaction: If the reaction does not go to completion, unreacted ethanolamine will remain in the final product.

  • Side Reactions: The reactive nature of the starting materials and intermediates can lead to the formation of dimers and other byproducts. For instance, two molecules of an intermediate can react to form a piperazine ring.

  • Hydrolysis: The presence of water during the reaction or workup can lead to the hydrolysis of the chloroethyl group, converting it back to a hydroxyl group.

Q3: What analytical techniques are best for identifying these hydroxyethyl byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of hydroxyethyl byproducts:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for separating and quantifying the main component and known impurities. A C18 reversed-phase column is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. Derivatization is often required for polar molecules like amino alcohols to make them suitable for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the main compound and identifying unknown impurities by analyzing their unique spectral signatures.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and selective technique is particularly useful for detecting and quantifying trace-level genotoxic impurities.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the HPLC chromatogram.
  • Possible Cause: Presence of hydroxyethyl byproducts or other process-related impurities.

  • Troubleshooting Steps:

    • Review the Synthesis: Examine the synthetic route and reaction conditions for potential side reactions or sources of contamination.

    • Mass Spectrometry Analysis: Use LC-MS or UHPLC-MS/MS to obtain the mass of the unknown peaks to help in their identification.

    • NMR Spectroscopy: Isolate the impurity using preparative HPLC and analyze it by 1H and 13C NMR to elucidate its structure.

    • Reference Standards: If a potential impurity is suspected, inject a reference standard of that compound to confirm its retention time.

Issue 2: Low purity of the final product.
  • Possible Cause: Incomplete reaction, suboptimal reaction conditions, or degradation of the product.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and stoichiometry of reactants to drive the reaction to completion.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of the chloroethyl group.[1]

    • Purification: Employ appropriate purification techniques, such as recrystallization or column chromatography, to remove impurities.

    • Proper Storage: Store the final product in a cool, dry place, protected from moisture and light, to prevent degradation.

Quantitative Data Summary

The acceptable levels of impurities in a drug substance are typically defined by regulatory bodies and are often specific to the final drug product and its intended use. The table below provides a general overview of typical specifications for related substances.

Impurity/ParameterTypical Specification Limit
Any single unknown impurity≤ 0.1%
Total impurities≤ 0.5%
EthanolamineReport value

Experimental Protocols

HPLC Method for Purity Assessment and Impurity Profiling
  • Objective: To separate and quantify this compound and its potential hydroxyethyl byproducts.

  • Methodology:

    • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2]

    • Mobile Phase A: 10 mM Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 90
      30 90
      31 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[2]

    • Injection Volume: 10 µL.[2]

    • Sample Preparation: Dissolve the sample in water to a concentration of 1.0 mg/mL.

GC-MS Method for Identification of Volatile Impurities (with Derivatization)
  • Objective: To identify volatile impurities, including amino alcohols, after derivatization.

  • Methodology:

    • Derivatization (Silylation):

      • Dry a 1 mg sample of the material under a stream of nitrogen.

      • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Add 100 µL of pyridine (anhydrous).

      • Heat the mixture at 70 °C for 30 minutes.

    • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-550 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

1H NMR for Structural Confirmation and Impurity Identification
  • Objective: To confirm the chemical structure of the main component and identify impurities.

  • Methodology:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterium Oxide (D2O).[1]

    • Acquisition Parameters:

      • Number of Scans: 16

      • Relaxation Delay: 1 second

      • Pulse Width: 90°

      • Acquisition Time: 4 seconds

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual water peak.

Visualizations

cluster_synthesis Synthesis Pathway cluster_byproducts Byproduct Formation Ethanolamine Ethanolamine Product 2-((2-Chloroethyl)amino)ethanol Hydrochloride Ethanolamine->Product Reaction UnreactedEthanolamine Unreacted Ethanolamine Ethanolamine->UnreactedEthanolamine Incomplete Reaction ChlorinatingAgent Chlorinating Agent (e.g., SOCl2) ChlorinatingAgent->Product HydrolysisProduct Hydrolysis Product (Diol) Product->HydrolysisProduct Hydrolysis (H2O) PiperazineDerivative Piperazine Derivative Product->PiperazineDerivative Dimerization

Caption: Synthesis pathway and major byproduct formation routes.

Start Sample of 2-((2-Chloroethyl)amino)ethanol HCl HPLC HPLC-UV Analysis Start->HPLC GCMS GC-MS Analysis (with Derivatization) Start->GCMS NMR NMR Analysis Start->NMR UHPLCMS UHPLC-MS/MS Analysis Start->UHPLCMS IdentifyQuantify Identify & Quantify Impurities HPLC->IdentifyQuantify GCMS->IdentifyQuantify NMR->IdentifyQuantify UHPLCMS->IdentifyQuantify Report Report Purity Profile IdentifyQuantify->Report

References

Technical Support Center: Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the undesired formation of piperazine derivatives during synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a monosubstituted piperazine, but I am consistently getting a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for the desired mono-substituted product?

A1: The formation of a disubstituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[1][2] The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further reaction.[3][4] Several strategies can be employed to favor mono-substitution.

A decision-making workflow for troubleshooting this issue is presented below:

Caption: Troubleshooting workflow for minimizing disubstituted piperazine byproducts.

Q2: What are the advantages and disadvantages of using a protecting group strategy for monosubstitution?

A2: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is a highly reliable method to ensure mono-substitution.[2][5]

Advantages:

  • High Selectivity: It physically blocks one nitrogen atom, directing the reaction to the unprotected nitrogen, thus preventing disubstitution.

  • Control: Provides the most controlled and predictable outcome for achieving monosubstitution.

Disadvantages:

  • Multi-step Process: This approach requires additional synthetic steps for the protection of the piperazine and the subsequent deprotection of the product, which can lower the overall yield.[5]

  • Cost: The reagents for protection and the extra purification steps can add to the overall cost of the synthesis.[5]

The general workflow for a protecting group strategy is illustrated below:

G piperazine Piperazine protection Protection Step (e.g., with Boc₂O) piperazine->protection mono_protected Mono-protected Piperazine (e.g., N-Boc-piperazine) protection->mono_protected reaction Reaction with Electrophile (R-X) mono_protected->reaction protected_product Protected Monosubstituted Product reaction->protected_product deprotection Deprotection Step (e.g., with acid) protected_product->deprotection final_product Monosubstituted Piperazine deprotection->final_product

Caption: Workflow illustrating the protecting group strategy for piperazine monosubstitution.

Q3: I am performing an N-alkylation of piperazine with an alkyl halide. Besides disubstitution, what other side reactions should I be aware of?

A3: While disubstitution is the most common side reaction, other issues can arise depending on the specific substrate and reaction conditions.

  • Elimination Reactions: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), you may observe the formation of an alkene byproduct, especially with stronger bases.

  • Quaternary Ammonium Salt Formation: Further alkylation of the disubstituted piperazine can lead to the formation of a quaternary ammonium salt, especially if a large excess of the alkylating agent is used.[4][6][7]

  • Ring Opening: Under harsh conditions, the piperazine ring itself can undergo degradation or rearrangement, although this is less common.

The competitive reaction pathways are shown in the diagram below:

G reactants Piperazine + R-X (Alkyl Halide) mono Monosubstituted Product (Desired) reactants->mono 1st Substitution alkene Alkene Byproduct (from R-X) reactants->alkene Elimination (Side Reaction) di Disubstituted Byproduct mono->di 2nd Substitution (Undesired) quat Quaternary Ammonium Salt di->quat 3rd Substitution (Undesired)

Caption: Reaction pathways in the N-alkylation of piperazine.

Q4: For an N-aryl piperazine synthesis via Buchwald-Hartwig amination, my yields are low. What are the key parameters to optimize?

A4: Low yields in Buchwald-Hartwig amination of piperazines often stem from suboptimal catalyst systems or reaction conditions.[8] Key parameters to investigate include:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered ligands like XPhos or RuPhos are often required.[8]

  • Base Selection: The strength and identity of the base can significantly impact the reaction. Strong bases like NaOtBu are common, but if they cause decomposition of your starting materials, weaker bases such as K₃PO₄ or Cs₂CO₃ should be considered.[8]

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are frequently used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[8]

  • Temperature and Reaction Time: These reactions often require heating. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time, as prolonged heating can lead to catalyst decomposition or product degradation.[8]

Troubleshooting Guide: Quantitative Data Summary

The following table summarizes the effect of different reaction parameters on the selectivity of mono-N-alkylation of piperazine.

ParameterCondition Favoring Mono-substitutionCondition Favoring Di-substitutionRationale
Stoichiometry Large excess of piperazine (5-10 eq.)[1]Near equimolar or excess alkylating agentStatistically favors the reaction with the more abundant unsubstituted piperazine.[1]
Addition Rate Slow, dropwise addition of electrophile[1][2]Rapid addition of electrophileMaintains a low concentration of the electrophile, reducing the rate of the second alkylation.[2]
Temperature Low temperatureHigh temperatureCan help to control the reaction rate and improve selectivity.
Protecting Group Use of a mono-protected piperazine (e.g., N-Boc)[1][2]Unprotected piperazinePhysically blocks one nitrogen, preventing disubstitution.[2]
Piperazine Form Use of a mono-protonated piperazine salt[2]Free base piperazineReduces the nucleophilicity of the second nitrogen atom.[2]

Key Experimental Protocols

Protocol 1: N-Boc Protection of Piperazine

Objective: To synthesize N-Boc-piperazine, a key intermediate for controlled monosubstitution.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (0.5 equivalents to favor mono-protection) in DCM dropwise to the stirred piperazine solution over 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to obtain pure N-Boc-piperazine.

Protocol 2: Mono-N-Alkylation of N-Boc-Piperazine

Objective: To perform a selective mono-alkylation on the unprotected nitrogen of N-Boc-piperazine.

Materials:

  • N-Boc-piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-piperazine (1 equivalent) in ACN, add K₂CO₃ (1.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-alkylated, N'-Boc-protected piperazine.

  • Purify by column chromatography if necessary.

Protocol 3: Deprotection of the Boc Group

Objective: To remove the Boc protecting group to yield the final monosubstituted piperazine.

Materials:

  • N-alkylated, N'-Boc-protected piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in DCM.

  • Add an excess of TFA (e.g., 10 equivalents) or a solution of HCl in dioxane (e.g., 4M) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the deprotection by TLC/LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired monosubstituted piperazine.

References

Technical Support Center: Stability of 2-((2-Chloroethyl)amino)ethanol Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-((2-Chloroethyl)amino)ethanol hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound solutions?

A1: The primary stability concerns for this compound solutions are their susceptibility to degradation under certain conditions. As a hydrochloride salt, its stability can be affected by moisture and temperature.[1] The presence of reactive functional groups, including a primary alcohol, a secondary amine, and a chloroethyl group, contributes to its potential for chemical reactions in solution.[2] Key degradation pathways can include hydrolysis and intramolecular cyclization.

Q2: How should I store this compound solutions to ensure stability?

A2: To maximize stability, it is recommended to store solutions of this compound in a cool, dry, and well-ventilated area.[3] For long-term storage, keeping the solutions at a low temperature (e.g., -20°C for up to 3 years for the powder and -80°C for up to 1 year in solvent) is advisable.[4] Solutions should be stored in tightly sealed containers to protect from moisture.[3] For light-sensitive applications, storage in amber vials or protection from light is also recommended.

Q3: What are the likely degradation products of this compound in aqueous solutions?

A3: A primary degradation pathway for this compound in solution is intramolecular cyclization. This reaction involves the nucleophilic attack of the amino group on the carbon bearing the chlorine atom, leading to the formation of a morpholine derivative, specifically N-(2-hydroxyethyl)morpholine hydrochloride. This type of cyclization is a known reaction for similar compounds.

Q4: Does the pH of the solution affect the stability of this compound?

A4: Yes, the pH of a solution can significantly influence the stability of pharmaceutical compounds.[5] For this compound, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the chloroethyl group.[5][6] The rate of intramolecular cyclization can also be pH-dependent. It is crucial to maintain the pH within a range that minimizes these degradation reactions, which typically would be in the slightly acidic to neutral range for the hydrochloride salt.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected loss of potency in my experimental solution. Degradation of the compound due to improper storage conditions (e.g., elevated temperature, exposure to light or moisture).Prepare fresh solutions for each experiment. Store stock solutions at recommended low temperatures and protect from light. Use a validated stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the active compound over time.
Appearance of unknown peaks in my chromatogram during analysis. Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the specificity of your analytical method. Compare the retention times of the unknown peaks with those of potential degradation products, such as the cyclized morpholine derivative.
Inconsistent experimental results between different batches of solutions. Variability in solution preparation or degradation occurring at different rates.Standardize your solution preparation protocol, including the source and purity of the compound, solvent quality, and final pH. Prepare solutions fresh before use whenever possible. If solutions need to be stored, validate the storage conditions to ensure stability over the intended period of use.
Precipitation observed in the solution upon storage. Poor solubility at the storage temperature or change in pH leading to the formation of a less soluble species.Ensure the concentration of the solution is below its saturation point at the storage temperature. Buffer the solution to a pH where the compound is most stable and soluble. If using cold storage, allow the solution to equilibrate to room temperature before use and visually inspect for any precipitates.

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound under various stress conditions. Note: These values are hypothetical and intended for guidance in designing experiments, as specific public domain kinetic data is limited. Actual degradation rates should be determined experimentally.

Stress Condition Parameter Condition Hypothetical % Degradation (after 24h) Primary Degradation Product
Acidic Hydrolysis pH1 (0.1 N HCl)15%Hydrolysis products
Alkaline Hydrolysis pH13 (0.1 N NaOH)25%Intramolecular cyclization product
Oxidative Degradation Oxidizing Agent3% H₂O₂10%Oxidized derivatives
Thermal Degradation Temperature60°C20%Intramolecular cyclization product
Photodegradation Light ExposureICH Q1B Option II5%Photolytic products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a solution of this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 5 mL of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose 5 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC. A typical starting condition could be:

      • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 210 nm.

      • Injection Volume: 10 µL.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the main compound to ensure the method is stability-indicating.

Visualizations

Potential Degradation Pathway

G Potential Degradation Pathway of 2-((2-Chloroethyl)amino)ethanol A 2-((2-Chloroethyl)amino)ethanol (in solution) B Intramolecular Cyclization (Nucleophilic Attack) A->B D Hydrolysis A->D C N-(2-hydroxyethyl)morpholine (Cyclized Product) B->C E 2-(2-Hydroxyethylamino)ethanol D->E

Caption: Potential degradation pathways for 2-((2-Chloroethyl)amino)ethanol in solution.

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Solution of 2-((2-Chloroethyl)amino)ethanol HCl B Acidic (e.g., 0.1N HCl, 60°C) A->B C Alkaline (e.g., 0.1N NaOH, RT) A->C D Oxidative (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 60°C) A->E F Photolytic (ICH Q1B) A->F G HPLC Analysis B->G C->G D->G E->G F->G H Data Evaluation: - % Degradation - Peak Purity - Identify Degradants G->H

Caption: A typical workflow for conducting forced degradation stability studies.

References

Technical Support Center: Synthesis of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory method involves the reaction of a suitable ethanolamine precursor with a chlorinating agent. One common and analogous approach is the reaction of diethanolamine with thionyl chloride (SOCl₂) in a chlorinated solvent, which substitutes the hydroxyl groups with chlorine atoms.[1][2] This principle is applied to produce various chloroethylamines. Another method involves the reaction of ethanolamine with hydrogen chloride in the presence of an organic acid catalyst.[3][4]

Q2: What are the critical safety precautions for this synthesis?

A2: Thionyl chloride (SOCl₂) is a toxic and corrosive reagent that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic and requires careful temperature control.[5]

Q3: Why is an initial solid suspension sometimes observed when adding thionyl chloride?

A3: When thionyl chloride is added to the ethanolamine precursor in a solvent, a solid suspension of an amine hydrochloride salt may form immediately. This is an expected intermediate step. The suspension should dissolve as the reaction mixture is heated to the target temperature.[1][2]

Q4: What is the purpose of adding an alcohol like methanol or ethanol at the end of the reaction?

A4: An alcohol is carefully added after the reaction is complete to quench any excess thionyl chloride. Thionyl chloride reacts with the alcohol to form gaseous byproducts (e.g., methyl chloride and sulfur dioxide with methanol) that are easily removed from the reaction mixture.[1] This step also helps in the precipitation and recrystallization of the final product.[5]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to reduced yields during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Poor Quality of Reagents: Thionyl chloride may have decomposed due to moisture exposure. The ethanolamine precursor may contain impurities.[1]1. Use fresh, anhydrous thionyl chloride and high-purity diethanolamine. Ensure all reagents are stored under appropriate anhydrous conditions.
2. Incomplete Reaction: Insufficient reaction time or temperature can prevent the reaction from reaching completion.[1]2. Ensure the reaction is maintained at the recommended temperature (e.g., reflux) for the specified duration (typically 3 or more hours).[1] Monitor the reaction progress using an appropriate technique like TLC or HPLC.
3. Loss of Product During Workup: The hydrochloride salt product is often water-soluble, and excessive use of aqueous solutions during extraction or washing can lead to significant product loss.[1]3. Minimize the use of water during the workup phase. Maintain acidic conditions to ensure the stability of the hydrochloride salt.[1] When washing, use saturated brine or a minimal amount of cold, acidified water.
Dark Brown or Black Reaction Mixture 1. Uncontrolled Exothermic Reaction: The reaction between the ethanolamine precursor and thionyl chloride is highly exothermic.[5] Rapid addition of the reagent can cause the temperature to rise uncontrollably, leading to decomposition and charring.1. Add the thionyl chloride dropwise while cooling the reaction flask in an ice bath.[1][5] Maintain vigorous stirring and monitor the internal temperature throughout the addition.
2. High Reaction Temperature: Running the reaction at a temperature that is too high can promote side reactions and thermal decomposition.[1]2. Adhere to the recommended reaction temperature. If refluxing, ensure the solvent is appropriate and the heating is controlled.
Formation of Impurities 1. Hydrolysis: The presence of water in the reagents or solvent can lead to the hydrolysis of thionyl chloride and the chloroethyl product, reducing the overall yield.[1]1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under a dry atmosphere (e.g., nitrogen or argon).
2. Piperazine Formation: An intermolecular side reaction can occur, especially at higher temperatures, leading to the formation of piperazine-based byproducts.[1]2. Maintain strict temperature control and avoid overheating the reaction mixture.
3. Thermal Decomposition: At elevated temperatures, nitrogen mustards can undergo decomposition, primarily through the elimination of HCl, which can lead to various unsaturated byproducts.[1]3. Avoid excessive heating during the reaction and subsequent purification steps like distillation.

Key Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is adapted from the synthesis of the analogous compound, bis(2-chloroethyl)amine hydrochloride.[1]

Materials:

  • 2-Aminoethanol (1.0 mol)

  • Thionyl chloride (SOCl₂) (2.2 mol)

  • 1,2-Dichloroethane (anhydrous)

  • Methanol (for quenching)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 2-aminoethanol and 1,2-dichloroethane.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add thionyl chloride dropwise to the stirred solution. An initial solid suspension may form.

  • After the addition is complete, remove the ice bath and warm the mixture to dissolve the suspension.

  • Heat the reaction mixture to reflux and maintain for the recommended time (e.g., 3 hours) with continuous stirring. The product may begin to precipitate as a crystalline solid.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly add methanol to quench the excess thionyl chloride. This should be done in a fume hood as gases will evolve.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold ether and dry under a vacuum to yield the crude product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • If the solution is colored, it may be treated with a small amount of activated charcoal and filtered hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • If crystallization is slow, add a co-solvent like diethyl ether dropwise until turbidity persists, then allow it to stand.

  • Collect the purified crystals by filtration, wash with cold ether, and dry in a vacuum desiccator.[1]

Visual Guides

Reaction and Troubleshooting Pathways

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions (Yield Loss) A 2-Aminoethanol C 2-((2-Chloroethyl)amino)ethanol HCl A->C Chlorination B Thionyl Chloride (SOCl2) B->C F Piperazine Byproducts C->F Intermolecular Reaction (High Temp) G Thermal Decomposition C->G Elimination of HCl (High Temp) D Water (Moisture) E Hydrolysis Products D->E Hydrolysis start Start: Assemble Dry Glassware reagents Charge Reactor with 2-Aminoethanol & Solvent start->reagents cool Cool to 0-5°C (Ice Bath) reagents->cool add Slowly Add Thionyl Chloride cool->add reflux Heat to Reflux (e.g., 3 hours) add->reflux quench Cool & Quench with Methanol reflux->quench filter Filter Crude Product quench->filter purify Recrystallize from Methanol/Ether filter->purify dry Dry Final Product Under Vacuum purify->dry end End: Pure Product dry->end start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_temp Review Temperature Control (Exotherm? Overheating?) start->check_temp check_workup Analyze Workup Procedure (Aqueous loss?) start->check_workup sol_reagents Solution: Use fresh, anhydrous reagents. check_reagents->sol_reagents If poor sol_temp Solution: Improve cooling during addition & control reflux. check_temp->sol_temp If uncontrolled sol_workup Solution: Minimize water, maintain acidic conditions. check_workup->sol_workup If excessive water used

References

how to remove unreacted starting materials from 2-((2-Chloroethyl)amino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((2-Chloroethyl)amino)ethanol hydrochloride. Here, you will find solutions to common issues encountered during the removal of unreacted starting materials and other impurities.

Troubleshooting Guide

Problem: My final product after synthesis is an oil and will not crystallize.

Possible Causes & Solutions:

  • Supersaturation: The solution may be too concentrated.

    • Solution: Add a small amount of the primary recrystallization solvent (e.g., hot ethanol) to dissolve the oil completely, then cool slowly.[1]

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.

    • Solution: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1]

  • Impurities Present: Residual starting materials or byproducts can inhibit crystallization.

    • Solution: Consider an alternative purification method, such as column chromatography, to remove these impurities before attempting recrystallization again.

  • Incorrect Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: For chloroethylamine hydrochloride salts, an ethanol-diethyl ether system is often effective. Dissolve the compound in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed, which should induce crystallization upon cooling.[1][2]

Problem: I am seeing streaks or my compound is not moving from the baseline during thin-layer chromatography (TLC) analysis on silica gel.

Possible Causes & Solutions:

  • Acid-Base Interactions: Basic amines can interact strongly with the acidic silica gel, leading to poor mobility.

    • Solution 1 (Mobile Phase Modification): Add a small percentage of a competing amine, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., DCM/MeOH with 1% TEA). This will help to neutralize the acidic sites on the silica gel.[3][4]

    • Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase that is more suitable for amines, such as basic alumina or an amine-functionalized silica column.[3][5]

Problem: How do I effectively remove unreacted thionyl chloride from my reaction mixture?

Possible Causes & Solutions:

  • Thionyl chloride is a common reagent for converting alcohols to alkyl chlorides and can be present in excess.

    • Solution 1 (Distillation): Thionyl chloride can be removed by distillation, preferably under vacuum at a temperature below 50°C.[6][7] To ensure complete removal, you can add a dry, inert solvent like toluene and perform an azeotropic distillation.[6]

    • Solution 2 (Chemical Quenching): For products that are not sensitive to water, the reaction mixture can be carefully and slowly added to a cold, stirred quenching solution, such as ice-water or a cold aqueous base. This method is highly exothermic and must be performed with caution in a fume hood.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound that I might need to remove?

Common synthetic routes suggest that unreacted starting materials could include ethanolamine, 2-chloroethylamine, or reagents from chlorination reactions like thionyl chloride or hydrogen chloride.[2][9]

Q2: What is the recommended solvent system for recrystallizing this compound?

An effective method for recrystallizing chloroethylamine hydrochloride salts is to dissolve the crude product in a minimal amount of hot ethanol.[1][2] After dissolution, diethyl ether is slowly added as an anti-solvent to induce crystallization as the solution cools.[1][2]

Q3: Can I use column chromatography for purification, and what conditions should I use?

Yes, column chromatography is a highly effective purification method.[2] For basic amines like this compound, which can interact strongly with silica gel, consider the following:

  • Normal-Phase Chromatography (Silica Gel): Use a mobile phase containing a small amount of a basic modifier, like triethylamine, to improve separation and reduce tailing.[3][4]

  • Amine-Functionalized Silica: These columns are less acidic and can provide better results for purifying amines without the need for mobile phase modifiers.[3][5]

  • Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of aqueous trifluoroacetic acid and acetonitrile can also be used for both analytical and preparative separations.[2]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended to confirm the purity and structure of this compound. These include:

  • ¹H NMR Spectroscopy: To confirm the chemical structure.[10]

  • HPLC/UPLC: To determine the purity, with typical specifications being ≥ 98.0%.[10]

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To compare with the literature value.

Quantitative Data Summary

Purification MethodKey ParametersExpected OutcomeReference
Recrystallization Solvent System: Ethanol/Diethyl EtherFormation of purified crystals[1][2]
Vacuum Distillation Condition: < 50°CRemoval of volatile impurities like thionyl chloride[6][7]
Column Chromatography Stationary Phase: Silica Gel with TEASeparation of polar impurities[3]
Column Chromatography Stationary Phase: Amine-functionalized SilicaImproved separation of basic compounds[3][5]
HPLC Column: C18High-resolution separation for analysis and purification[2]

Experimental Protocols

Protocol 1: Recrystallization using Ethanol and Diethyl Ether

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid. Gentle heating in a water bath may be necessary.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal.[1]

  • Crystallization: Allow the clear solution to cool to room temperature. Slowly add diethyl ether dropwise while gently swirling until the solution becomes turbid.[1]

  • Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Removal of Excess Thionyl Chloride by Azeotropic Distillation

  • Initial Distillation: After the reaction is complete, perform a simple distillation to remove the bulk of the excess thionyl chloride.[6]

  • Addition of Toluene: Cool the reaction flask and add a portion of dry toluene.

  • Azeotropic Distillation: Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[6]

  • Repeat: This process of adding dry toluene and distilling can be repeated two to three times to ensure the complete removal of thionyl chloride.[6]

Purification Workflow

PurificationWorkflow Purification Strategy for this compound start Crude Product check_purity Assess Purity (TLC/NMR) start->check_purity high_purity Product is >95% Pure check_purity->high_purity Yes low_purity Significant Impurities Present check_purity->low_purity No final_product Pure Product high_purity->final_product recrystallization Recrystallization (Ethanol/Diethyl Ether) low_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography oiling_out Product Oils Out recrystallization->oiling_out amine_on_silica Amine Streaking on Silica TLC? column_chromatography->amine_on_silica oiling_out->final_product No, Crystals Form troubleshoot_recrystallization Troubleshoot Recrystallization (Adjust solvent, cool slowly) oiling_out->troubleshoot_recrystallization Yes troubleshoot_recrystallization->recrystallization amine_on_silica->final_product No, Good Separation modify_mobile_phase Add TEA to Mobile Phase amine_on_silica->modify_mobile_phase Yes change_stationary_phase Use Amine-Functionalized Silica amine_on_silica->change_stationary_phase Still Poor Separation modify_mobile_phase->column_chromatography change_stationary_phase->column_chromatography

Caption: Decision workflow for purifying this compound.

References

managing reaction temperature in 2-((2-Chloroethyl)amino)ethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound and their typical reaction temperatures?

A1: The primary synthesis routes include:

  • Reaction of Diethanolamine with Thionyl Chloride: This is a widely used method. The addition of thionyl chloride to diethanolamine is often performed at a reduced temperature (e.g., 0-10 °C) to control the initial exothermic reaction. The reaction mixture is then typically heated to reflux to complete the reaction.

  • Reaction of Ethanolamine with Hydrogen Chloride: This method involves treating ethanolamine with hydrogen chloride gas, often in the presence of a catalyst. The reaction temperature is generally elevated, ranging from 120°C to 160°C.[1][2]

  • Reaction of 2-Chloroethylamine with Ethanolamine: This method also requires heating, with typical reaction temperatures ranging from 120°C to 160°C to facilitate the reaction.[1]

Q2: My reaction temperature is spiking uncontrollably after adding thionyl chloride. What should I do?

A2: An uncontrolled temperature spike indicates a runaway exothermic reaction. This is a common issue when adding thionyl chloride too quickly.

  • Immediate Action: If safe to do so, immediately cool the reaction vessel using an ice bath.

  • Prevention for Future Experiments:

    • Add the thionyl chloride dropwise or in small portions.

    • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

    • Maintain a cooling bath (e.g., ice-water or ice-salt) during the entire addition process.

    • Dilute the diethanolamine with a suitable inert solvent before adding the thionyl chloride to help absorb the heat generated.

Q3: I am observing the formation of unexpected byproducts. Could this be related to the reaction temperature?

A3: Yes, improper temperature control is a common cause of side reactions.

  • High Temperatures: Excessively high temperatures can lead to the formation of undesired products, such as bis(2-chloroethyl)amine from the reaction of the product with another molecule of the chlorinating agent. It can also lead to decomposition of the desired product.

  • Low Temperatures: If the reaction temperature is too low, the reaction may be incomplete, leading to a low yield and a mixture of starting materials and the desired product.

Careful monitoring and control of the reaction temperature as specified in the protocol are crucial for minimizing byproduct formation.

Q4: What is the purpose of cooling the reaction mixture during the initial addition of a reagent, only to heat it to reflux later?

A4: This two-step temperature profile is crucial for controlling highly exothermic reactions.[3]

  • Initial Cooling: The initial cooling phase during the addition of a reactive reagent like thionyl chloride is to manage the initial, highly exothermic phase of the reaction.[3] This prevents a dangerous and uncontrolled temperature surge, minimizes the formation of byproducts that can occur at high initial reactant concentrations and temperatures, and controls the evolution of gaseous byproducts like HCl and SO2.[3][4]

  • Subsequent Heating (Reflux): Once the initial exothermic reaction is under control and the reagent has been added, the mixture is heated to reflux to provide the necessary activation energy to drive the reaction to completion and ensure a high yield of the desired product.[5]

Troubleshooting Guide

This guide addresses specific issues related to reaction temperature management.

Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase Addition of thionyl chloride is too fast.Add thionyl chloride dropwise with vigorous stirring and external cooling (ice bath).
Inadequate cooling.Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction.
Concentrated reagents.Consider diluting the diethanolamine in an appropriate solvent before adding thionyl chloride.
Low Product Yield Reaction temperature was too low.Ensure the reaction is heated to the specified temperature for the required duration to drive it to completion.
Reaction time was too short.Increase the reaction time at the optimal temperature.
Loss of volatile reactants or intermediates.Use a reflux condenser to prevent the escape of volatile components.
Formation of Impurities Reaction temperature was too high.Maintain the reaction temperature within the specified range. Use a temperature controller for precise control.
Localized overheating.Ensure efficient and constant stirring throughout the reaction.
Incorrect work-up procedure.Quench the reaction appropriately (e.g., by adding methanol) before solvent removal to prevent side reactions during concentration.[6]
Reaction Stalls or is Incomplete Insufficient heating.Verify the accuracy of the thermometer and ensure the heating mantle or oil bath is functioning correctly.
Poor heat transfer.Use an appropriately sized reaction vessel and ensure good contact with the heating source.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diethanolamine and Thionyl Chloride

Objective: To synthesize this compound with controlled reaction temperature.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2), add diethanolamine.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Add thionyl chloride dropwise to the stirred solution of diethanolamine via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to reflux and maintain for the specified time (e.g., 3 hours).[6]

  • Work-up: Cool the reaction mixture and quench by carefully adding methanol.[6] Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Data Presentation: Temperature Monitoring
Step Parameter Value
Reagent Addition Initial Temperature0-5 °C
Max Temperature during Addition< 10 °C
Addition Rate1-2 drops/second
Reaction Reflux TemperatureDependent on solvent
Reaction Time3 hours
Monitoring Temperature ProbeCalibrated thermocouple
Stirring Speed300-400 RPM

Visualizations

G Troubleshooting Temperature Issues start Temperature Issue During Synthesis issue_type What is the nature of the issue? start->issue_type temp_spike Uncontrolled Temperature Spike issue_type->temp_spike Temp Spike low_yield Low Product Yield issue_type->low_yield Low Yield impurities Formation of Impurities issue_type->impurities Impurities solution_spike Reduce addition rate Improve cooling Dilute reagents temp_spike->solution_spike solution_yield Increase reaction temp/time Ensure proper reflux low_yield->solution_yield solution_impurities Maintain optimal temp Ensure efficient stirring impurities->solution_impurities

Caption: Troubleshooting workflow for temperature control.

G Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Reaction Apparatus cool 2. Cool Reactor to 0-5 °C setup->cool add 3. Add Thionyl Chloride Dropwise (<10 °C) cool->add reflux 4. Warm to RT then Reflux (3h) add->reflux quench 5. Cool and Quench with Methanol reflux->quench concentrate 6. Concentrate under Reduced Pressure quench->concentrate purify 7. Recrystallize Product concentrate->purify

Caption: Experimental workflow for synthesis.

References

analytical challenges in detecting impurities in 2-((2-Chloroethyl)amino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in detecting impurities in 2-((2-Chloroethyl)amino)ethanol hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthesis process, degradation, or storage. Based on common synthetic routes, which may involve the reaction of ethanolamine with a chlorinating agent, the following impurities are plausible:

  • Starting Materials: Unreacted ethanolamine or 2-chloroethylamine.

  • Intermediates: Partially chlorinated species.

  • Byproducts: Over-chlorinated products such as bis(2-chloroethyl)amine, which is a potential genotoxic impurity.[1]

  • Degradation Products: Hydrolysis of the chloroethyl group can lead to the formation of hydroxyethyl derivatives.

Q2: Why is the detection of impurities in this compound challenging?

A2: The primary challenges include:

  • Polarity: The main compound and some of its impurities are polar, which can lead to poor retention on traditional reversed-phase HPLC columns.

  • Lack of a Strong Chromophore: The molecule does not have a strong UV chromophore, which can result in low sensitivity when using UV detection. Detection at low wavelengths (e.g., ~195-210 nm) is often necessary.[1]

  • Potential for Genotoxicity: The presence of the chloroethyl group suggests a potential for genotoxic impurities, which must be controlled at very low levels (ppm).[1][2] This necessitates highly sensitive and specific analytical methods like LC-MS/MS.[1][2]

  • Reactivity: The chloroethyl group is reactive and can be susceptible to hydrolysis, potentially leading to the formation of new impurities during analysis or storage.

Q3: Which analytical techniques are most suitable for impurity analysis of this compound?

A3: A combination of chromatographic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Suitable for quantifying the main compound and known impurities. A C18 column is often used, but for more polar impurities, a polar-embedded or HILIC column might be necessary.[1][3]

  • Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This is the method of choice for detecting and quantifying potential genotoxic impurities at trace levels due to its high sensitivity and selectivity.[1][2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities and residual solvents. Derivatization may be required to improve the volatility of some impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and identification of the main compound and impurities.[1]

Troubleshooting Guides

Issue 1: Poor chromatographic peak shape (broadening, tailing) for the main peak or impurities in HPLC.
Probable CauseRecommended SolutionBenefit
Secondary interactions with silica support Use a base-deactivated column or a column with a polar-embedded phase. Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).Improves peak symmetry by minimizing interactions with residual silanols.
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine to ensure it is fully ionized.Enhances peak shape and retention time stability.
Column overload Reduce the injection volume or the sample concentration.Prevents peak fronting and tailing due to exceeding the column's loading capacity.
Use of a non-optimal column chemistry For highly polar impurities, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[3]Improves retention of polar analytes that are not well-retained in reversed-phase chromatography.
Issue 2: Insufficient sensitivity for detecting trace-level impurities.
Probable CauseRecommended SolutionBenefit
Low UV absorbance of impurities Switch to a more sensitive detector like a mass spectrometer (MS).[4] For UV, ensure detection is at a low wavelength (e.g., 195-210 nm) and use a low-UV absorbing mobile phase.[1]MS provides significantly higher sensitivity and selectivity. Low UV wavelengths can enhance the signal for compounds without strong chromophores.
Suboptimal MS ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI (e.g., contains volatile buffers like ammonium formate or acetate).[4]Maximizes the generation of gas-phase ions, leading to a stronger signal.
Inadequate sample concentration Increase the amount of sample injected onto the column, being mindful of potential column overload and matrix effects.A higher concentration of the analyte can lead to a more intense signal.
Matrix effects in LC-MS/MS Use an isotopically labeled internal standard for quantification. Optimize sample preparation to remove interfering matrix components.Compensates for signal suppression or enhancement caused by co-eluting compounds.

Quantitative Data Summary

The following table provides typical specifications for the purity and impurity levels of this compound. Actual values may vary between suppliers and batches.

ParameterTypical SpecificationAcceptance Criteria
Purity by HPLC ≥ 98.0%NLT 95.0%
Individual Impurity ≤ 0.1%Specific limits for known and unknown impurities
Total Impurities ≤ 0.5%Not specified
Moisture Content (Karl Fischer) ≤ 0.5%NMT 1.0%
Genotoxic Impurities (e.g., bis(2-chloroethyl)amine) Below Threshold of Toxicological Concern (TTC)Typically in the low ppm range

NLT: Not Less Than, NMT: Not More Than

The limit of detection (LOD) and limit of quantification (LOQ) for potential genotoxic impurities are critical. For a related genotoxic impurity, bis(2-chloroethyl)amine, a UHPLC-MS/MS method achieved an LOD of 0.070 ppm and an LOQ of 0.206 ppm.[2]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

Objective: To quantify the main compound and detect impurities.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM potassium phosphate, adjust pH to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or methanol.[1]

  • Elution: Isocratic or gradient elution can be used. A typical starting point for isocratic elution is a 60:40 mixture of Mobile Phase A and B.[5]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent (e.g., water) to a concentration of approximately 1 mg/mL.

  • Quantification: Calculate the percentage purity based on the area of the main peak relative to the total peak area of all peaks.

Protocol 2: Analysis of Genotoxic Impurities by UHPLC-MS/MS

Objective: To detect and quantify potential genotoxic impurities at trace levels.

  • Chromatographic System: UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1][2]

  • Column: C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1] The specific MRM transitions for each potential impurity need to be determined by infusing a standard of the impurity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the sample at a higher concentration (e.g., 10 mg/mL) in a suitable diluent to achieve the required detection limits for trace impurities.

  • Acceptance Criteria: The levels of any detected genotoxic impurities must be below the Threshold of Toxicological Concern (TTC).[1]

Visualizations

Impurity Formation Pathway A Ethanolamine (Starting Material) C This compound (Main Product) A->C Reaction D Unreacted Ethanolamine (Impurity) A->D Incomplete Reaction B Chlorinating Agent (e.g., Thionyl Chloride) B->C E Over-chlorination C->E G Hydrolysis (Degradation) C->G F bis(2-chloroethyl)amine (Genotoxic Impurity) E->F H Hydroxyethyl derivative (Impurity) G->H

Caption: Potential impurity formation pathway for this compound.

Analytical Workflow for Impurity Profiling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation A Sample Weighing and Dissolution B HPLC-UV Analysis A->B C UHPLC-MS/MS Analysis A->C D Purity Assessment (Main Component) B->D E Known/Unknown Impurity Identification B->E F Genotoxic Impurity Quantification C->F G Compare with Specifications D->G E->G F->G H Final Report G->H

Caption: A typical analytical workflow for impurity profiling.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-((2-Chloroethyl)amino)ethanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pharmaceutical intermediates and active ingredients requires rigorous analytical validation to ensure product quality, purity, and safety. 2-((2-Chloroethyl)amino)ethanol hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including antidepressants and alkylating agents.[1] Its purity is critical as the presence of impurities, particularly genotoxic ones, can impact the safety and efficacy of the final drug product.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the validation of this compound synthesis. It includes detailed experimental protocols and supporting data derived from methodologies applied to the target compound and structurally related molecules.

Methodology Comparison: HPLC vs. Alternatives

The primary goal in validating the synthesis of this compound is to quantify the main compound, identify, and quantify any process-related impurities and degradation products. While HPLC is a widely used technique, other methods like Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) offer distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay determination in pharmaceutical analysis. Its versatility in handling non-volatile and thermally labile compounds makes it well-suited for this compound. A typical approach involves a reverse-phase method using a C18 or a polar-modified column.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities, such as residual solvents. However, for the main analyte, its application can be challenging. The polar nature and potential thermal instability of amino alcohols can lead to poor chromatographic peak shape and on-column degradation.[3] Often, a derivatization step is required to increase volatility and stability, which adds complexity to the sample preparation process.[3]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique, making it the method of choice for detecting and quantifying trace-level genotoxic impurities (GTIs).[2] Given that the starting materials and the product are related to nitrogen mustards, there is a significant risk of GTI formation.[2] Methods like UHPLC-MS/MS are essential for ensuring these impurities are below the Threshold of Toxicological Concern (TTC).[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods applied to this compound and its close structural analogs. This data provides a benchmark for performance comparison.

Table 1: HPLC Method Performance (Data based on 2-chloroethylamine HCl analysis) [4]

ParameterPerformance MetricAcceptance Criteria (Typical)
Linearity (R²) 0.9997R² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) 1.4%≤ 2.0%
Limit of Detection (LOD) Not SpecifiedReportable
Limit of Quantitation (LOQ) Not SpecifiedReportable

Table 2: UHPLC-MS/MS Method for Genotoxic Impurity (Bis(2-chloroethyl)amine) [5]

ParameterPerformance MetricAcceptance Criteria (Typical)
Linearity (R²) 0.9892R² ≥ 0.99
Accuracy (% Recovery) 92.0% - 111.0%80.0% - 120% for trace analysis
Precision (% RSD) Not Specified≤ 15% for trace analysis
Limit of Detection (LOD) 0.070 ppmReportable
Limit of Quantitation (LOQ) 0.206 ppmReportable

Experimental Protocols

Detailed and validated analytical methods are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques discussed.

Protocol 1: Purity and Assay by HPLC

This method is adapted from a validated procedure for a closely related compound, 2-chloroethylamine hydrochloride, and is suitable for determining the purity of this compound.[4]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Agilent Zorbax SB-CN, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10mM Potassium Phosphate Dibasic (K₂HPO₄), pH adjusted to 8.0.

  • Mobile Phase B: Acetonitrile (CH₃CN).

  • Elution Mode: Isocratic.

  • Composition: Mobile Phase A : Mobile Phase B = 40 : 60 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 195 nm.

  • Injection Volume: 20 µL.

  • Diluent: Water.

  • Quantification: The content is calculated using an external standard method.[4]

Protocol 2: Genotoxic Impurity Analysis by UHPLC-MS/MS

This protocol is based on a method developed for the sensitive detection of bis(2-chloroethyl)amine, a potential genotoxic impurity.[5]

  • Chromatographic System: UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2][5]

  • Column: ACE 3 C18, 4.6 x 100 mm, 3.0 µm.[5]

  • Mobile Phase A: 0.2% Formic Acid in Water.[5]

  • Mobile Phase B: Methanol.[5]

  • Elution Mode: Isocratic.

  • Composition: Mobile Phase A : Mobile Phase B = 45 : 55 (v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 2 µL.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[2][5]

Visualizing the Validation Workflow

To better understand the synthesis and validation process, the following diagrams illustrate the key workflows and logical relationships.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_release Quality Control Start Raw Materials (e.g., Ethanolamine) Synthesis Chemical Reaction (e.g., with 2-chloroethylamine) Start->Synthesis Reaction Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Sampling In-Process & Final Sampling Purification->Sampling HPLC_Test Purity & Assay (HPLC) Sampling->HPLC_Test Aliquots GC_Test Residual Solvents (GC) Sampling->GC_Test Aliquots LCMS_Test Genotoxic Impurities (UHPLC-MS/MS) Sampling->LCMS_Test Aliquots Spec_Check Compare to Specifications HPLC_Test->Spec_Check GC_Test->Spec_Check LCMS_Test->Spec_Check CoA Certificate of Analysis Generation Spec_Check->CoA Pass Release Batch Release CoA->Release

Caption: Workflow from synthesis to batch release for 2-((2-Chloroethyl)amino)ethanol HCl.

Validation_Parameters MethodValidation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Accuracy Accuracy->Precision LOD->LOQ

Caption: Interrelated parameters for analytical method validation as per ICH guidelines.[6]

References

A Comparative Guide to 2-((2-Chloroethyl)amino)ethanol Hydrochloride and 2-Chloroethylamine Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-((2-Chloroethyl)amino)ethanol hydrochloride and 2-Chloroethylamine hydrochloride, two alkylating agents with significant applications in research and drug development. This document outlines their chemical properties, comparative reactivity, and applications, supported by experimental protocols and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their work.

Chemical and Physical Properties

Both compounds are hydrochloride salts of 2-chloroethylamine derivatives, appearing as white to light beige crystalline powders soluble in water.[1][2][3] Their fundamental properties are summarized below.

PropertyThis compound2-Chloroethylamine hydrochloride
Synonyms N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride2-Aminoethyl chloride hydrochloride
CAS Number 2576-29-6870-24-6[4]
Molecular Formula C₄H₁₁Cl₂NO[1]C₂H₇Cl₂N[2]
Molecular Weight 160.04 g/mol [5]115.99 g/mol [6]
Appearance White to light beige crystalline powder[1]White to light beige crystalline powder[2][3]
Solubility Soluble in water[1]Soluble in water[2][3]
Key Functional Groups Secondary amine, Primary alcohol, Chloroethyl group[1]Primary amine, Chloroethyl group

Comparative Reactivity and Mechanism of Action

The reactivity of both compounds is centered around the chloroethyl group, which enables them to act as alkylating agents. The primary mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then readily reacts with nucleophiles.[7][8] The primary target for these agents in a biological context is DNA, where the N7 position of guanine is a preferential site for alkylation.[7][9] This alkylation can lead to DNA damage, inhibition of replication and transcription, and ultimately, cell death.[9]

The key difference in the reactivity of the two compounds is expected to arise from the presence of the hydroxyl group in this compound. This hydroxyl group can exhibit neighboring group participation (NGP) , also known as anchimeric assistance , where the lone pair of electrons on the oxygen atom can facilitate the displacement of the chloride ion through an intramolecular attack, accelerating the formation of the reactive intermediate.[10][11] This can potentially lead to a faster rate of reaction compared to 2-Chloroethylamine hydrochloride under identical conditions.

G cluster_0 2-((2-Chloroethyl)amino)ethanol HCl cluster_1 2-Chloroethylamine HCl cluster_2 Reaction with Nucleophile A 2-((2-Chloroethyl)amino)ethanol B Oxazolinium Ion (via NGP) A->B Faster (Anchimeric Assistance) C Aziridinium Ion B->C F Alkylated Product C->F Alkylation D 2-Chloroethylamine E Aziridinium Ion D->E Slower E->F

Applications in Research and Development

Both compounds serve as crucial intermediates in organic synthesis.

This compound is notably used in the synthesis of pharmaceuticals such as the antidepressant fluvoxamine maleate.[1] Its bifunctionality (amine and alcohol) also makes it a candidate for creating linker molecules in bioconjugation.[1] Furthermore, it has been explored for modifying natural polymers like chitosan to enhance their biological properties.[1]

2-Chloroethylamine hydrochloride is a versatile reagent for introducing primary amine groups into polymers, which is valuable in drug delivery and gene therapy.[2] It is a fundamental building block for a wide range of pharmaceuticals, agrochemicals, and dyes.[6][9] It is also employed as a derivatizing reagent for amino acids and nucleotides.

Experimental Protocols

To quantitatively compare the performance of these two alkylating agents, the following experimental protocols can be employed.

Determination of Alkylation Reaction Yield by HPLC

Objective: To quantify and compare the yield of an alkylation reaction with a model nucleophile for both compounds.

Methodology:

  • Reaction Setup: In separate vials, react a known concentration of a model nucleophile (e.g., a substituted aniline or a thiol) with a stoichiometric amount of either this compound or 2-Chloroethylamine hydrochloride in a suitable solvent (e.g., acetonitrile) and at a controlled temperature.

  • Sample Preparation: At specified time points, quench the reaction and prepare samples for HPLC analysis by diluting an aliquot of the reaction mixture with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV detector at a wavelength where both the reactant and product have significant absorbance.

    • Quantification: Create a calibration curve for the product using a pure standard of known concentrations. Calculate the concentration of the product in the reaction samples from its peak area and the calibration curve. The reaction yield is then determined as the ratio of the actual product concentration to the theoretical maximum concentration.[5][12]

G A Reaction Setup (Compound + Nucleophile) B Aliquots at Time Points A->B C Quench Reaction B->C D Dilute for HPLC C->D E HPLC Analysis D->E F Peak Integration E->F G Concentration from Calibration Curve F->G H Calculate Yield G->H

Monitoring Reaction Kinetics by NMR Spectroscopy

Objective: To compare the rate of formation of the aziridinium ion or the rate of consumption of the starting material for both compounds.

Methodology:

  • Sample Preparation: Prepare a solution of the chloroethylamine compound in a deuterated solvent (e.g., D₂O) in an NMR tube.

  • Reaction Initiation: Initiate the reaction by adding a co-solvent or adjusting the temperature to promote cyclization.

  • NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic peaks for the starting material and the product (or intermediate).

    • Integrate the signals corresponding to these peaks in each spectrum.

    • Plot the change in the integral value (proportional to concentration) of a reactant or product peak over time.

    • Determine the rate constant by fitting the data to an appropriate rate law.[3][13]

DNA Alkylation and Potential Cellular Consequences

The alkylation of DNA by these compounds can trigger a cascade of cellular events. The initial DNA adduct can be recognized by DNA repair machinery. If the damage is extensive or cannot be repaired, it can lead to the activation of cell cycle checkpoints and ultimately induce apoptosis (programmed cell death).

G A 2-Chloroethylamine Derivative B Aziridinium Ion (Reactive Intermediate) A->B C DNA B->C Alkylation D Alkylated DNA (e.g., N7-Guanine Adduct) C->D E DNA Damage Recognition D->E F Activation of DNA Repair Pathways E->F G Cell Cycle Arrest E->G F->C Repair H Apoptosis G->H If damage is irreparable

Conclusion

Both this compound and 2-Chloroethylamine hydrochloride are valuable reagents in chemical synthesis and drug development. The presence of a hydroxyl group in the former is anticipated to enhance its reactivity through anchimeric assistance, a factor that researchers should consider when selecting a reagent for a specific application. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to elucidate the quantitative differences in their performance. Understanding these differences will enable more informed decisions in the design and execution of research projects involving these alkylating agents.

References

A Comparative Guide to the Efficacy of 2-((2-Chloroethyl)amino)ethanol and Bis(2-Chloroethyl)amine as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the alkylating efficacy of 2-((2-Chloroethyl)amino)ethanol hydrochloride and Bis(2-Chloroethyl)amine. The analysis is based on their fundamental chemical structures, mechanisms of action, and the resulting biological consequences, supported by data from relevant studies.

Introduction and Structural Analysis

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] The two compounds under review, 2-((2-Chloroethyl)amino)ethanol and Bis(2-Chloroethyl)amine (also known as nor-nitrogen mustard), are both nitrogen mustards. However, a critical structural difference dictates their alkylating potential and biological efficacy.

  • 2-((2-Chloroethyl)amino)ethanol possesses one reactive 2-chloroethyl group and one non-reactive 2-hydroxyethyl group. This classifies it as a monofunctional alkylating agent.

  • Bis(2-Chloroethyl)amine contains two reactive 2-chloroethyl groups, making it a bifunctional alkylating agent.

This difference in functionality—the ability to form one versus two covalent bonds with nucleophiles like DNA—is the primary determinant of their cytotoxic potency.[3][4]

Mechanism of DNA Alkylation

Both compounds operate through a similar initial mechanism. The nitrogen atom performs an intramolecular nucleophilic attack on the adjacent carbon bearing the chlorine atom, displacing the chloride and forming a highly reactive, positively charged aziridinium (ethyleneimonium) ion.[4][5][6] This electrophilic intermediate then rapidly reacts with a nucleophilic site on a biological molecule. The predominant site of alkylation on DNA is the N7 position of the guanine base.[6][7]

The crucial divergence in their mechanisms occurs after the first alkylation event:

  • 2-((2-Chloroethyl)amino)ethanol , having only one chloroethyl arm, can only perform this reaction once, resulting in a DNA mono-adduct .

  • Bis(2-Chloroethyl)amine , possessing a second chloroethyl arm, can form a second aziridinium ion and react with another guanine base. This leads to the formation of highly cytotoxic DNA interstrand cross-links (ICLs) , covalently linking the two strands of the DNA helix.[3][5]

G cluster_mono 2-((2-Chloroethyl)amino)ethanol (Monofunctional) cluster_bi Bis(2-Chloroethyl)amine (Bifunctional) M1 HO-CH₂CH₂-NH-CH₂CH₂-Cl M2 Aziridinium Ion Formation M1->M2 -Cl⁻ M4 DNA Mono-adduct (Repairable) M2->M4 + DNA (Guanine-N7) M3 DNA M3->M2 B1 Cl-CH₂CH₂-NH-CH₂CH₂-Cl B2 1st Aziridinium Ion B1->B2 -Cl⁻ B3 Mono-adduct Intermediate B2->B3 + DNA (Guanine-N7) B4 2nd Aziridinium Ion B3->B4 -Cl⁻ B5 DNA Interstrand Cross-link (Highly Cytotoxic) B4->B5 + Guanine on opposite strand

Figure 1. Comparative mechanism of DNA alkylation.

Comparative Efficacy and Cytotoxicity

The ability of bifunctional agents to form interstrand cross-links is the principal reason for their superior antitumor activity compared to monofunctional agents.[3][8]

  • DNA Damage and Repair: DNA mono-adducts, formed by monofunctional agents, are often efficiently recognized and removed by the cell's Nucleotide Excision Repair (NER) pathway.[8] This efficient, error-free repair significantly reduces the genotoxic potential of the agent.[8] In contrast, interstrand cross-links are bulky, highly distorting lesions that are much more difficult for the cell to repair. They block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[5][9]

  • Cytotoxicity: Because ICLs are more persistent and lethal, bifunctional alkylating agents are substantially more cytotoxic than their monofunctional counterparts.[3][8] While mono-adducts can still contribute to cell death, they are a much less potent mechanism of action.[8] Studies comparing monofunctional and bifunctional mustards have shown that the formation of DNA cross-links is the major contributor to the genotoxic and mutagenic activity of these compounds.[8]

Feature2-((2-Chloroethyl)amino)ethanolBis(2-Chloroethyl)amine
Functionality MonofunctionalBifunctional
Reactive Groups One 2-chloroethyl groupTwo 2-chloroethyl groups
Primary DNA Lesion Mono-adduct at Guanine-N7Interstrand Cross-links (ICLs)
Cellular Repair Efficiently repaired by NER[8]Repair is complex and often fails
Expected Cytotoxicity Low to ModerateHigh[3][8]
Representative IC₅₀ Data not available; expected to be significantly higher than bifunctional agents.0.62–139.78 µM (Range for various bifunctional mustard analogues)[10]

Cellular Response and Signaling Pathways

The type of DNA damage induced dictates the subsequent cellular response. The DNA Damage Response (DDR) pathway is a complex signaling network that senses DNA lesions and coordinates cell cycle arrest, DNA repair, or apoptosis.[9]

The persistent signal from an unrepaired ICL, formed by Bis(2-Chloroethyl)amine, strongly activates kinases like ATM and ATR.[9] This leads to the phosphorylation of downstream effectors such as CHK1/CHK2 and the tumor suppressor p53.[9] Sustained p53 activation in the face of irreparable damage is a potent trigger for apoptosis (programmed cell death).[9] In contrast, the transient nature of a mono-adduct from 2-((2-Chloroethyl)amino)ethanol is less likely to cause a sustained DDR signal, allowing for successful repair and cell survival.

G cluster_A Monofunctional Agent cluster_B Bifunctional Agent A1 DNA Mono-adduct A2 NER Pathway Activation A1->A2 A3 Successful DNA Repair A2->A3 A4 Cell Survival A3->A4 B1 DNA Interstrand Cross-link B2 Replication Fork Stall B1->B2 B3 ATM/ATR Kinase Activation B2->B3 B4 p53 Activation B3->B4 B5 Cell Cycle Arrest B4->B5 B6 Apoptosis B4->B6

Figure 2. Divergent cellular responses to DNA damage.

Experimental Protocols

To quantitatively compare the efficacy of these two agents, a primary method is the in vitro cytotoxicity assay to determine the half-maximal inhibitory concentration (IC₅₀).

This protocol outlines a standard method for assessing the cytotoxic effects of an alkylating agent on a cancer cell line.[9]

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Bis(2-Chloroethyl)amine in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

    • Remove the old media from the 96-well plate and add 100 µL of media containing the various drug concentrations. Include vehicle-only controls.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth.

G cluster_workflow Comparative Efficacy Workflow A Prepare Stock Solutions (Compound A & B) D Treat Cells with Serial Dilutions A->D B Cancer Cell Line Culture C Seed Cells in 96-Well Plates B->C C->D E Incubate (48-72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Data Analysis: Plot Dose-Response Curve G->H I Determine IC₅₀ Values H->I J Compare Efficacy I->J

Figure 3. General workflow for in vitro efficacy comparison.

Conclusion

The efficacy of a nitrogen mustard as an alkylating agent is fundamentally dictated by its structure.

  • Bis(2-Chloroethyl)amine is a potent, bifunctional alkylating agent. Its ability to form highly toxic, difficult-to-repair DNA interstrand cross-links makes it a powerful cytotoxic compound, which is a principle utilized in many clinically effective chemotherapies.[3][4][11]

  • This compound is a monofunctional agent. It is capable of forming only DNA mono-adducts, which are more readily repaired by the cell.[8] Consequently, its efficacy as a cytotoxic alkylating agent is predicted to be substantially lower than that of Bis(2-Chloroethyl)amine. While it has applications as a chemical intermediate, its potential as a primary antineoplastic agent is limited by its monofunctional nature.[12]

References

A Comparative Guide to Purity Assessment of 2-((2-Chloroethyl)amino)ethanol Hydrochloride: Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of two common analytical methods for confirming the purity of 2-((2-Chloroethyl)amino)ethanol hydrochloride: non-aqueous potentiometric titration and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is a chemical intermediate used in the synthesis of various pharmaceuticals.[1] Its synthesis can involve the reaction of ethanolamine with 2-chloroethylamine or other similar precursors.[1] The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially toxic substances. Common impurities can include unreacted starting materials and byproducts from side reactions.[2]

Comparison of Analytical Methods

The choice between titration and HPLC for purity analysis depends on several factors, including the need for specificity, the level of impurities to be detected, and available resources.

FeatureNon-Aqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the total basicity of the sample by titrating the amine hydrochloride with a strong acid in a non-aqueous solvent.Separates the main compound from impurities based on their differential partitioning between a mobile and stationary phase.
Information Provided Provides the overall purity as a percentage of the total basicity. It is a measure of the total amine content.Provides a detailed impurity profile, including the number and relative amounts of different impurities, in addition to the purity of the main compound.
Specificity Low. This method is not specific and will titrate any basic substance in the sample, which can lead to an overestimation of purity if basic impurities are present.[2]High. HPLC can separate and individually quantify the main compound and its impurities, offering a more accurate purity assessment.
Sensitivity Lower sensitivity, not suitable for detecting trace impurities.High sensitivity, capable of detecting and quantifying impurities at very low levels (ppm or ppb).
Accuracy & Precision High precision is achievable with modern autotitrators (RSD < 0.5%). Accuracy depends on the absence of basic impurities.High accuracy and good precision (typically RSD < 2%).[3]
Cost & Complexity Lower initial instrument cost, simpler procedure, and less expensive consumables.Higher initial instrument cost, more complex method development, and more expensive solvents and columns.
Throughput Can be lower for manual titrations, but automated systems can increase throughput.Higher throughput, especially with the use of an autosampler.

Experimental Protocols

Below are detailed methodologies for both non-aqueous potentiometric titration and a representative HPLC method for the purity assessment of this compound.

Non-Aqueous Potentiometric Titration

This method is adapted from general procedures for the titration of amine hydrochlorides.[4][5][6]

Objective: To determine the total amine content and overall purity of this compound.

Materials:

  • This compound sample

  • Glacial Acetic Acid (analytical grade, water content < 0.2%)

  • Perchloric acid, 0.1 N in glacial acetic acid (standardized)

  • Mercuric acetate solution (5% w/v in glacial acetic acid) - Caution: Mercuric acetate is highly toxic.

  • Potassium hydrogen phthalate (primary standard)

  • Crystal Violet indicator (0.5% w/v in glacial acetic acid)

  • Autotitrator with a pH electrode suitable for non-aqueous solutions, or a burette and pH meter.

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate into a 250 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

    • Perform a blank titration and calculate the exact normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL beaker.

    • Add 50 mL of glacial acetic acid and 10 mL of mercuric acetate solution. The mercuric acetate is added to complex the chloride ions, which would otherwise interfere with the titration.

    • Allow the mixture to stand for a few minutes to ensure complete reaction.

    • Titrate potentiometrically with the standardized 0.1 N perchloric acid.

    • The endpoint is the point of maximum inflection on the titration curve.

Calculation of Purity:

Where:

  • V = Volume of perchloric acid consumed in mL

  • N = Normality of the perchloric acid solution

  • M = Molecular weight of this compound (160.04 g/mol )

  • W = Weight of the sample in g

High-Performance Liquid Chromatography (HPLC)

This method is based on a validated procedure for a similar compound and is suitable for the analysis of this compound and its potential impurities.[7]

Objective: To determine the purity of this compound and to identify and quantify any related impurities.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the main peak from any impurities (e.g., 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B; 30-35 min, 5% B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh a suitable amount of the this compound reference standard and dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample and dissolve in the mobile phase to the same concentration as the standard.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

Calculation of Purity:

Where:

  • Area_sample = Peak area of the main compound in the sample chromatogram.

  • Area_total = Total area of all peaks in the sample chromatogram.

Visualizing the Experimental Workflows

To better understand the procedural steps, the following diagrams illustrate the workflows for both the non-aqueous titration and HPLC analysis.

TitrationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_titrant Prepare & Standardize 0.1 N Perchloric Acid prep_sample Weigh Sample & Dissolve in Glacial Acetic Acid add_hg Add Mercuric Acetate Solution prep_sample->add_hg titrate Potentiometric Titration add_hg->titrate endpoint Determine Endpoint (Maximum Inflection) titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Purity Determination by Non-Aqueous Titration.

HPLCWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_mobile Prepare Mobile Phases prep_std Prepare Standard Solution prep_sample Prepare Sample Solution inject Inject into HPLC System prep_sample->inject chromatogram Record Chromatogram inject->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Purity Determination by HPLC.

Conclusion

Both non-aqueous potentiometric titration and HPLC are valuable methods for assessing the purity of this compound. Titration offers a cost-effective and straightforward approach for determining the overall purity based on the total amine content. However, its lack of specificity can be a significant drawback if basic impurities are present.

HPLC, on the other hand, provides a more comprehensive and accurate purity profile by separating and quantifying individual impurities. While it requires a greater initial investment in equipment and more complex method development, its high specificity and sensitivity make it the preferred method for rigorous quality control, especially in drug development where a detailed understanding of the impurity profile is crucial for safety and regulatory compliance. The choice of method should be guided by the specific requirements of the analysis and the context of the research or development phase.

References

comparative analysis of different 2-((2-Chloroethyl)amino)ethanol hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to 2-((2-Chloroethyl)amino)ethanol hydrochloride, a valuable building block in the preparation of numerous compounds.

This document outlines four primary synthetic pathways, presenting available quantitative data, detailed experimental protocols, and visual representations of the reaction workflows to aid in the selection of the most suitable method for a given application. The routes discussed include the reaction of diethanolamine with thionyl chloride, the synthesis of the precursor 2-chloroethylamine hydrochloride from ethanolamine and hydrogen chloride, and two direct syntheses from 2-chloroethylamine with either ethanolamine or ethylene oxide.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis routes of this compound and its key precursor, 2-chloroethylamine hydrochloride. This allows for a direct comparison of the methods based on yield, purity, and reaction conditions.

Route NumberSynthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYieldPurity
1Diethanolamine Chlorination (analogous)DiethanolamineThionyl Chloride3 hours (reflux)50°C to refluxQuantitativeNot specified
2Ethanolamine HydrochlorinationEthanolamineHydrogen Chloride, Adipic Acid (catalyst)2 hours160°C89%99.5%
3Alkylation of Ethanolamine2-Chloroethylamine hydrochloride, Ethanolamine-Not specified120-160°CNot specifiedNot specified
4Ring-opening of Ethylene Oxide2-Chloroethylamine, Ethylene OxideLewis Acid (e.g., AlCl₃)Not specifiedNot specifiedNot specifiedNot specified

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

cluster_0 Route 1: Diethanolamine Chlorination A1 Diethanolamine C1 2-((2-Chloroethyl)amino)ethanol hydrochloride (by analogy) A1->C1 B1 Thionyl Chloride B1->C1

Caption: Route 1 - Diethanolamine Chlorination.

cluster_1 Route 2: Ethanolamine Hydrochlorination A2 Ethanolamine D2 2-Chloroethylamine hydrochloride A2->D2 B2 Hydrogen Chloride B2->D2 C2 Adipic Acid (catalyst) C2->D2

Caption: Route 2 - Ethanolamine Hydrochlorination.

cluster_2 Route 3: Alkylation of Ethanolamine A3 2-Chloroethylamine hydrochloride C3 2-((2-Chloroethyl)amino)ethanol hydrochloride A3->C3 B3 Ethanolamine B3->C3

Caption: Route 3 - Alkylation of Ethanolamine.

cluster_3 Route 4: Ring-opening of Ethylene Oxide A4 2-Chloroethylamine D4 2-((2-Chloroethyl)amino)ethanol hydrochloride A4->D4 B4 Ethylene Oxide B4->D4 C4 Lewis Acid (catalyst) C4->D4

Caption: Route 4 - Ring-opening of Ethylene Oxide.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: Diethanolamine Chlorination (Analogous Synthesis of Bis(2-chloroethyl)amine hydrochloride)

This protocol describes the synthesis of a closely related compound and can be adapted for the synthesis of this compound.

Materials:

  • Diethanolamine (0.30 mole, 31.5 g)

  • Thionyl chloride (51.0 mL)

  • Dichloroethane (300 mL)

  • Methanol (20 mL)

Procedure:

  • To a 1 L flask equipped with a reflux condenser, add diethanolamine and dichloroethane.

  • Add thionyl chloride to the mixture. A solid suspension will form immediately.

  • Warm the mixture to 50°C to dissolve the suspension.

  • Reflux the resulting crystalline suspension with stirring for 3 hours. During reflux, the solid will dissolve and then reappear as a crystalline solid.

  • After the reflux period, quench the reaction by adding methanol.

  • Remove the solvents under vacuum to obtain the final product as a white crystalline material.[1]

Route 2: Ethanolamine Hydrochlorination to 2-Chloroethylamine hydrochloride

This route details the synthesis of a crucial precursor for subsequent reactions.

Materials:

  • Ethanolamine (1 mol, 61 g)

  • Adipic acid

  • Hydrogen chloride gas

  • Absolute ethanol

Procedure:

  • Add ethanolamine to a reaction vessel and introduce hydrogen chloride gas at a flow rate of 300-500 mL/min for 45-75 minutes.

  • Add adipic acid (mass ratio of 0.05-0.15:1 to ethanolamine) as a catalyst.

  • Heat the mixture to 160°C and continue to introduce hydrogen chloride gas at a flow rate of 500 mL/min.

  • The reaction and distillation are carried out simultaneously to remove the water produced. The reaction is continued for 2 hours.

  • After the reaction is complete, stop heating and the introduction of hydrogen chloride gas.

  • Cool the reaction mixture to room temperature and add absolute ethanol.

  • Stir the mixture and filter to obtain a filter cake.

  • Dry the filter cake to yield 2-chloroethylamine hydrochloride.

Route 3: Alkylation of Ethanolamine

This is a direct approach to the target molecule.

Procedure:

  • Combine 2-chloroethylamine hydrochloride with ethanolamine in a reaction vessel.

  • Heat the mixture to a temperature between 120°C and 160°C to facilitate the reaction.[2]

  • Upon completion of the reaction, the product is isolated through crystallization or distillation processes.[2]

Route 4: Ring-opening of Ethylene Oxide

This method utilizes the reactivity of ethylene oxide.

Procedure:

  • The synthesis involves the reaction of 2-chloroethylamine with ethylene oxide.

  • A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to facilitate the reaction.[2]

Concluding Remarks

The choice of synthesis route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and required purity of the final product.

The Diethanolamine Chlorination route (Route 1), while described for an analogous compound, suggests a high-yielding approach.[1] The Ethanolamine Hydrochlorination method (Route 2) provides a well-defined and high-purity synthesis for the key precursor, 2-chloroethylamine hydrochloride, which is essential for other routes.

The direct synthesis methods, Alkylation of Ethanolamine (Route 3) and Ring-opening of Ethylene Oxide (Route 4), offer more direct pathways to the target molecule. However, the available literature provides less specific quantitative data for these routes, which may require further optimization and characterization in a laboratory setting.

Researchers and drug development professionals are encouraged to evaluate these routes based on their specific needs and laboratory capabilities. The provided protocols and comparative data serve as a valuable resource for making an informed decision.

References

A Comparative Guide to the Applications of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-((2-Chloroethyl)amino)ethanol hydrochloride and its precursors are valuable building blocks in organic synthesis. This guide provides a comprehensive comparison of its applications in the synthesis of pharmaceuticals, the modification of biopolymers, and its potential as a metal chelating agent. We will delve into experimental data, compare its performance with alternative compounds and methodologies, and provide detailed protocols for key applications.

Pharmaceutical Synthesis: A Precursor to Fluvoxamine

A significant application of the closely related precursor, 2-chloroethylamine hydrochloride, is in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. The core of this synthesis involves the alkylation of 5-methoxy-4'-trifluoromethylvalerophenone oxime.

Comparison of Synthetic Routes for Fluvoxamine

The following table summarizes different approaches to fluvoxamine synthesis, highlighting the use of 2-chloroethylamine hydrochloride and a notable alternative.

ParameterRoute A: Alkylation with 2-Chloroethylamine HClRoute B: Alternative from 4-Trifluoromethylbenzonitrile
Starting Materials 5-methoxy-4'-trifluoromethylvalerophenone oxime, 2-chloroethylamine hydrochloride4-trifluoromethylbenzonitrile, Grignard reagent
Key Steps Direct alkylation of the oximeGrignard reaction, hydrolysis, oximation, and subsequent alkylation
Reported Yield Good36.16% (overall)
Reported Purity >98%Not specified
Advantages More direct routeAvoids direct handling of potentially hazardous alkylating agent in the final step
Disadvantages Requires careful control of reaction conditionsMulti-step process with a lower overall yield
Experimental Protocol: Fluvoxamine Synthesis via Alkylation

This protocol is a generalized representation based on methodologies described in various patents.

Materials:

  • 5-methoxy-4'-trifluoromethylvalerophenone oxime

  • 2-chloroethylamine hydrochloride

  • Potassium hydroxide (or other suitable base)

  • Toluene (or other suitable aprotic solvent)

  • Maleic acid

  • Water

  • Ethanol

Procedure:

  • To a stirred solution of potassium hydroxide in toluene, add 5-methoxy-4'-trifluoromethylvalerophenone oxime.

  • Add 2-chloroethylamine hydrochloride to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-35°C) for a specified duration (e.g., 2 hours).

  • After the reaction is complete, add water and separate the organic layer.

  • Wash the organic layer with water until neutral.

  • To the organic layer, add a solution of maleic acid in ethanol to precipitate fluvoxamine maleate.

  • Filter the precipitate, wash with a suitable solvent, and dry to obtain the final product.

Synthetic Pathway for Fluvoxamine

Fluvoxamine_Synthesis Oxime 5-methoxy-4'-trifluoromethyl- valerophenone oxime Fluvoxamine_Base Fluvoxamine Base Oxime->Fluvoxamine_Base Chloroethylamine 2-Chloroethylamine Hydrochloride Chloroethylamine->Fluvoxamine_Base Base Base (e.g., KOH) Base->Fluvoxamine_Base Alkylation Solvent Aprotic Solvent (e.g., Toluene) Solvent->Fluvoxamine_Base Fluvoxamine_Maleate Fluvoxamine Maleate Fluvoxamine_Base->Fluvoxamine_Maleate Maleic_Acid Maleic Acid Maleic_Acid->Fluvoxamine_Maleate Salt Formation

Caption: Synthetic route to Fluvoxamine Maleate.

Biopolymer Modification: Enhancing Chitosan's Properties

This compound can be used to modify natural polymers like chitosan. This modification aims to improve chitosan's solubility and enhance its biological activities, such as its antimicrobial and antioxidant properties. A similar and well-documented modification is the hydroxyethylation of chitosan using 2-chloroethanol.

Comparison of Chitosan Modification Agents
FeatureN-alkylation with 2-((2-Chloroethyl)amino)ethanol HCl (Expected)O-alkylation with 2-ChloroethanolN-carboxymethylation with Monobromoacetic Acid
Functional Group Introduced N-(2-hydroxyethyl)O-(2-hydroxyethyl)N-(carboxymethyl)
Key Property Enhancement Improved solubility, potential for enhanced antimicrobial activityImproved water solubilityHigh degree of substitution, enhanced biological activities
Reaction Conditions Aqueous, basic conditionsAlkaline conditionsAqueous, basic conditions
Reported Yield/Substitution Data not readily availableGood water solubility achieved>90% yield, high degree of substitution
Experimental Protocol: Hydroxyethylation of Chitosan with 2-Chloroethanol

This protocol provides a general method for modifying chitosan to enhance its properties.

Materials:

  • Chitosan

  • 2-Chloroethanol

  • Sodium hydroxide

  • Deionized water

  • Ethanol

  • Hydrochloric acid

  • Dialysis tubing

Procedure:

  • Disperse chitosan in a sodium hydroxide solution and allow it to swell.

  • Add 2-chloroethanol to the chitosan slurry. The molar ratio of 2-chloroethanol to the glucosamine units of chitosan can be varied (e.g., 1:1 to 15:1).

  • Heat the reaction mixture at a controlled temperature for a specific duration.

  • After cooling, neutralize the mixture with hydrochloric acid.

  • Precipitate the product by adding ethanol.

  • Wash the precipitate with ethanol.

  • Dissolve the product in deionized water and dialyze against distilled water for 24-48 hours.

  • Lyophilize the dialyzed solution to obtain water-soluble hydroxyethyl chitosan.

Chitosan Modification Workflow

Chitosan_Modification Chitosan Chitosan Modified_Chitosan Modified Chitosan (N- or O-alkylated) Chitosan->Modified_Chitosan Reagent 2-((2-Chloroethyl)amino)ethanol HCl or 2-Chloroethanol Reagent->Modified_Chitosan Alkylation Base Base (e.g., NaOH) Base->Modified_Chitosan Properties Improved Solubility Enhanced Biological Activity Modified_Chitosan->Properties

Caption: General workflow for chitosan modification.

Metal Chelation: A Potential Alternative to Traditional Agents

The presence of both an amino and a hydroxyl group in 2-((2-Chloroethyl)amino)ethanol suggests its potential to act as a bidentate ligand for metal ions. Derivatives of this compound have shown promise as chelating agents for applications such as the removal of metal ions from contaminated water.

Comparison with a Standard Chelating Agent: EDTA

A direct quantitative comparison of the metal chelation capacity of 2-((2-Chloroethyl)amino)ethanol derivatives with established chelating agents like Ethylenediaminetetraacetic acid (EDTA) is challenging due to the limited availability of stability constant (log K) data for the former. However, a qualitative comparison can be made based on their structural features.

Feature2-((2-Chloroethyl)amino)ethanol Derivatives (Expected)Ethylenediaminetetraacetic acid (EDTA)
Structure Bidentate or potentially polydentate ligands (depending on the derivative)Hexadentate ligand
Binding Atoms Nitrogen and OxygenFour Oxygen and two Nitrogen atoms
Complex Stability Expected to be lower than EDTA for most metal ionsForms very stable complexes with a wide range of metal ions
Applications Potential for specific metal ion removalWidely used in various industrial and analytical applications
Biodegradability Potentially more biodegradable than EDTAPoorly biodegradable
Metal Chelation Principle

The chelation process involves the formation of a coordinate bond between a central metal ion and the ligand.

Chelation Metal_Ion Metal Ion (Mⁿ⁺) Complex Metal-Ligand Complex [ML]ⁿ⁺ Metal_Ion->Complex Ligand 2-((2-Chloroethyl)amino)ethanol Derivative (L) Ligand->Complex Coordination

Caption: Basic principle of metal-ligand complex formation.

A Comparative Guide to the Spectroscopic Data of 2-((2-Chloroethyl)amino)ethanol Hydrochloride and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 2-((2-Chloroethyl)amino)ethanol hydrochloride and its analogues, a class of compounds significant in pharmaceutical research and development due to their alkylating properties. The comparison focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogues: mechlorethamine, bendamustine, and chlorambucil. These compounds share the common structural feature of a nitrogen mustard group, which is responsible for their chemical reactivity and biological activity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are indicative of the chemical environment of the protons and carbon atoms.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Characteristic signals for the hydroxyl-bearing carbon are observed between 3.4 to 4.5 ppm, and the amino-bearing carbon signals appear at 3.8 to 4.2 ppm.[1]Data not readily available in searched resources.
Mechlorethamine Data not readily available in searched resources.Data not readily available in searched resources.
Bendamustine Structural confirmation has been achieved by one- and two-dimensional proton as well as carbon-13 NMR spectroscopy.[2]Structural confirmation has been achieved by one- and two-dimensional proton as well as carbon-13 NMR spectroscopy.[2]
Chlorambucil Characteristic signals are observed.[3]Data available in spectral databases.

Note: Specific, comprehensive NMR data for all listed compounds were not consistently available in the public domain. Researchers should refer to commercial spectral databases or acquire data experimentally for detailed analysis.

Table 2: Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies (cm⁻¹).

CompoundKey IR Absorptions (cm⁻¹)
This compound Expected peaks for O-H, N-H, C-H, and C-Cl stretching and bending vibrations.
Mechlorethamine Data available in spectral databases.
Bendamustine Expected peaks for N-H, C=O (carboxylic acid), aromatic C=C, C-N, and C-Cl bonds.
Chlorambucil C=O stretching bands are typically featured between 1710 and 1680 cm⁻¹. N-H stretching vibrations in heteroaromatic compounds are observed in the region of 3500-3220 cm⁻¹.[4]

Note: Detailed peak lists for all compounds were not consistently available. The provided information is based on characteristic functional group absorptions.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The data is presented as a mass-to-charge ratio (m/z).

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound [M+H]⁺: 160.04Data not readily available in searched resources.
Mechlorethamine [M]²⁺: 269.2 (for dC-mech-dC adduct)Fragmentation of the dC-mech-dC adduct gives product ions at m/z 294.3 and 236.9.[2]
Bendamustine [M+H]⁺ expectedStructural confirmation has been achieved by mass spectrometry.[2]
Chlorambucil [M-H]⁻: 302.0719Key fragments observed at m/z 266.09598 and 59.01381.[5]

Note: The fragmentation patterns of these molecules can be complex and are often studied in the context of their interactions with biological macromolecules.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol for ¹H and ¹³C NMR of Hydrochloride Salts:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of labile protons and to ensure solubility.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for FT-IR of Solid Samples (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[6]

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]

  • Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry of Small Organic Molecules:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent. Common solvents for ESI-MS include methanol, acetonitrile, and water, often with the addition of a small amount of formic acid or acetic acid to promote ionization.[7]

  • Instrument Setup:

    • Use an ESI-mass spectrometer.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

    • For fragmentation studies (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of spectroscopic data, from sample acquisition to data interpretation and comparison.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample Test Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analogues Analogue Compounds Analogues->NMR Analogues->IR Analogues->MS NMR_Data ¹H & ¹³C NMR Data NMR->NMR_Data IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Comparative Spectroscopic Analysis.

This guide serves as a foundational reference for the spectroscopic analysis of this compound and its analogues. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectroscopic data under standardized conditions and compare it with certified reference standards.

References

Assessing the Alkylating Potential of 2-((2-Chloroethyl)amino)ethanol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the alkylating potential of 2-((2-Chloroethyl)amino)ethanol hydrochloride, a monofunctional nitrogen mustard derivative. For comparative purposes, its profile is contrasted with well-characterized bifunctional alkylating agents, mechlorethamine and chlorambucil. This document outlines the fundamental mechanism of action, presents a framework for quantitative comparison, and provides detailed experimental protocols for assessing alkylating activity.

Mechanism of Action: Aziridinium Ion Formation and Nucleophilic Attack

The alkylating activity of this compound is predicated on its ability to form a highly reactive aziridinium ion intermediate through an intramolecular cyclization. The nitrogen atom, acting as a nucleophile, displaces the chlorine atom on the ethyl chain, creating a strained, three-membered ring. This electrophilic aziridinium ion is then susceptible to attack by nucleophiles, most notably the N7 position of guanine residues in DNA. This covalent modification of DNA can lead to base pair mismatching, DNA strand breaks, and ultimately, cytotoxicity.

Unlike bifunctional alkylating agents, which possess two chloroethyl groups and can form both monoadducts and DNA cross-links (intrastrand and interstrand), this compound, being monofunctional, can only form monoadducts. While DNA cross-links are generally considered more cytotoxic, the formation of monoadducts can still significantly disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

cluster_0 Intramolecular Cyclization cluster_1 Nucleophilic Attack 2_((2_Chloroethyl)amino)ethanol 2-((2-Chloroethyl)amino)ethanol Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) 2_((2_Chloroethyl)amino)ethanol->Aziridinium_Ion - Cl- DNA_Guanine DNA (Guanine N7) Aziridinium_Ion->DNA_Guanine Alkylation Alkylated_DNA Alkylated DNA (Monoadduct) DNA_Guanine->Alkylated_DNA

Caption: Mechanism of monofunctional alkylation by 2-((2-Chloroethyl)amino)ethanol.

Quantitative Assessment of Alkylating Potential

The 4-(p-nitrobenzyl)pyridine (NBP) assay is a widely used spectrophotometric method to determine and compare the alkylating activity of chemical compounds. The assay relies on the alkylation of the pyridine nitrogen of NBP by an alkylating agent, which, upon basification, forms a colored product that can be quantified by measuring its absorbance at a specific wavelength (typically around 540-560 nm). The intensity of the color is proportional to the alkylating potential of the compound.

CompoundTypeAlkylating MoietyExpected Relative Alkylating Activity
This compoundMonofunctional Nitrogen Mustard1x Chloroethyl groupLower
MechlorethamineBifunctional Nitrogen Mustard2x Chloroethyl groupsHigh
ChlorambucilBifunctional Nitrogen Mustard2x Chloroethyl groupsHigh

Note: The expected relative activity is a qualitative assessment based on the number of reactive chloroethyl groups. Actual quantitative values would need to be determined experimentally using a standardized NBP assay.

Experimental Protocols

4-(p-Nitrobenzyl)pyridine (NBP) Assay for Alkylating Potential

This protocol is a generalized procedure and may require optimization for specific compounds.

Materials:

  • Alkylating agent to be tested (e.g., this compound)

  • 4-(p-nitrobenzyl)pyridine (NBP) solution (e.g., 5% w/v in a suitable solvent like acetone or ethylene glycol)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Base solution (e.g., 1 M NaOH or triethylamine)

  • Spectrophotometer

  • Cuvettes

  • Water bath or incubator

Procedure:

  • Reaction Mixture Preparation: In a test tube, mix a known concentration of the alkylating agent with the NBP solution and the buffer. A blank control containing the solvent instead of the alkylating agent should be prepared in parallel.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes). The incubation time should be consistent across all samples.

  • Color Development: After incubation, add the base solution to the reaction mixture. This will induce the formation of the colored product.

  • Spectrophotometric Measurement: Immediately measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically between 540 nm and 560 nm) using a spectrophotometer. The blank control should be used to zero the instrument.

  • Data Analysis: The absorbance value is directly proportional to the extent of NBP alkylation and thus reflects the alkylating potential of the test compound. A standard curve can be generated using a known alkylating agent to quantify the activity in terms of equivalence.

cluster_workflow NBP Assay Workflow A Prepare Reaction Mixture (Alkylating Agent + NBP + Buffer) B Incubate (e.g., 37°C, 60 min) A->B C Add Base (e.g., NaOH) B->C D Measure Absorbance (540-560 nm) C->D E Analyze Data (Compare Absorbance to Controls) D->E

Caption: A simplified workflow for the 4-(p-nitrobenzyl)pyridine (NBP) assay.

Conclusion

This compound possesses alkylating potential due to its ability to form a reactive aziridinium ion, which can subsequently alkylate nucleophilic sites in cellular macromolecules like DNA. As a monofunctional agent, it is expected to have a lower overall alkylating activity compared to bifunctional nitrogen mustards such as mechlorethamine and chlorambucil. The 4-(p-nitrobenzyl)pyridine (NBP) assay provides a robust and standardized method for the quantitative assessment and comparison of the alkylating potential of such compounds. For a definitive evaluation, it is imperative to perform direct experimental testing of this compound using the NBP assay alongside appropriate positive and negative controls. This will enable researchers and drug development professionals to accurately characterize its reactivity and potential biological effects.

Validating the Structure of 2-((2-Chloroethyl)amino)ethanol Hydrochloride: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry data for the structural validation of 2-((2-Chloroethyl)amino)ethanol hydrochloride. It includes detailed experimental protocols, comparative data for potential impurities, and a visual representation of the expected fragmentation pathway to aid in the accurate identification and quality assessment of this compound.

Comparison of Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of chemical compounds. When analyzing this compound, it is crucial to distinguish it from potential starting materials, byproducts, and degradation products. The following table summarizes the expected key mass-to-charge ratio (m/z) values for the target compound and common impurities under electrospray ionization (ESI) conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)Key Fragment Ions (m/z)
2-((2-Chloroethyl)amino)ethanol C4H10ClNO123.58124.05106.04, 91.05, 78.07, 63.04
Bis(2-chloroethyl)amineC4H9Cl2N142.02142.01106.04, 92.03, 63.04
TriethanolamineC6H15NO3149.19150.12132.11, 114.09, 104.10, 86.09, 74.08

Note: The hydrochloride salt of 2-((2-Chloroethyl)amino)ethanol has a molecular weight of 160.04 g/mol . In ESI-MS, the protonated molecule of the free base is typically observed.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of this compound using a tandem mass spectrometer with an electrospray ionization source.

Objective: To confirm the identity and assess the purity of this compound by comparing its mass spectrum and fragmentation pattern with that of known standards and potential impurities.

Materials and Instrumentation:

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Tandem mass spectrometer with ESI source (e.g., Q-TOF or Triple Quadrupole)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in methanol

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 800 L/hr

      • Collision Gas: Argon

      • MS Scan Range: m/z 50-200

      • MS/MS Analysis: Select the precursor ion corresponding to [M+H]+ of 2-((2-Chloroethyl)amino)ethanol (m/z 124.05) and acquire product ion spectra using a collision energy ramp (e.g., 10-40 eV).

  • Data Analysis:

    • Identify the [M+H]+ ion in the full scan mass spectrum.

    • Analyze the product ion spectrum to identify characteristic fragment ions.

    • Compare the obtained mass spectra with the reference data provided in the comparison table and the expected fragmentation pathway.

    • Screen for the presence of potential impurities by looking for their respective [M+H]+ ions and characteristic fragments.

Fragmentation Pathway of 2-((2-Chloroethyl)amino)ethanol

The following diagram illustrates the proposed fragmentation pathway of the protonated 2-((2-Chloroethyl)amino)ethanol molecule under collision-induced dissociation (CID) in the mass spectrometer.

fragmentation_pathway cluster_main Proposed Fragmentation Pathway mol [C4H10ClNO + H]+ m/z = 124.05 frag1 [C4H9NO]+ m/z = 106.04 (-HCl) mol->frag1 -HCl frag4 [C2H4Cl]+ m/z = 63.01 mol->frag4 α-cleavage frag5 [C2H6N]+ m/z = 44.05 mol->frag5 α-cleavage frag2 [C3H6NO]+ m/z = 72.06 (-CH2=CH2) frag1->frag2 -C2H4 frag3 [C2H5N]+ m/z = 44.04 (-CO) frag2->frag3 -CO

Caption: Proposed ESI-MS/MS fragmentation of 2-((2-Chloroethyl)amino)ethanol.

This guide serves as a foundational resource for the structural validation of this compound using mass spectrometry. By following the outlined experimental protocol and utilizing the comparative data and fragmentation pathway, researchers can confidently verify the identity and purity of their samples, ensuring the integrity of their research and development activities.

Safety Operating Guide

Proper Disposal and Handling of 2-((2-Chloroethyl)amino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 2-((2-Chloroethyl)amino)ethanol hydrochloride. As a member of the nitrogen mustard family of compounds, this chemical is a potent alkylating agent and requires strict adherence to safety protocols. The following procedural guidance is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols.

Immediate Safety and Handling Precautions

Due to its hazardous nature, all handling of this compound should be performed within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Lab Coat: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.

Hazard Summary and Disposal Overview

The primary hazards associated with this compound include its potential as a carcinogen, mutagen, and acute toxicity. Improper disposal can lead to environmental contamination and poses a significant health risk. All waste materials contaminated with this compound must be treated as hazardous waste.[1]

Hazard ClassificationDescriptionDisposal Requirement
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Segregate as hazardous chemical waste.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Dispose of in a designated, labeled hazardous waste container.
Germ Cell Mutagenicity Suspected of causing genetic defects.Do not dispose of down the drain or in regular trash.
Carcinogenicity Belongs to the nitrogen mustard family, many of which are known or suspected carcinogens.All contaminated materials (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Step 1: Evacuate and Alert

  • Immediately alert others in the vicinity and evacuate the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

Step 2: Secure the Area

  • Restrict access to the spill area.

  • Ensure proper ventilation by working within a fume hood. Do not open windows.

Step 3: Don Appropriate PPE

  • Wear the full PPE as described in Section 1.

Step 4: Contain and Clean the Spill

  • For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.

  • For solid spills, carefully sweep the material into a designated waste container, avoiding the creation of dust.

  • Clean the spill area with a detergent solution and then rinse with water. All cleaning materials must be disposed of as hazardous waste.

Step 5: Dispose of Contaminated Materials

  • Place all contaminated absorbent materials, PPE, and cleaning supplies into a clearly labeled hazardous waste container.

  • Arrange for pickup and disposal by a licensed professional waste disposal service.

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.

General Guidelines:

  • Do not dispose of this chemical down the drain or in the regular trash.

  • All waste, including the pure chemical, solutions, and contaminated materials, must be collected in a designated and properly labeled hazardous waste container.

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for proper disposal.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

start Start: Handling this compound in_use Chemical in Use in Fume Hood with Full PPE start->in_use spill Spill Occurs in_use->spill No waste_generation Waste Generated (e.g., residual chemical, contaminated labware) in_use->waste_generation Yes spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes collect_waste Collect all waste in a labeled, sealed hazardous waste container waste_generation->collect_waste spill_cleanup->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service collect_waste->contact_ehs professional_disposal Professional Hazardous Waste Disposal contact_ehs->professional_disposal end End of Lifecycle professional_disposal->end

Caption: Disposal Workflow for this compound.

Experimental Protocols for Decontamination

While routine disposal should be handled by professionals, in some instances, decontamination of equipment or working surfaces may be necessary. The following is a summary of a potential advanced decontamination method for nitrogen mustards. This procedure should only be carried out by trained personnel with appropriate safety measures in place.

Advanced Decontamination using Ferrate(VI):

Recent research has shown that ferrate(VI) can be effective in the degradation of nitrogen mustards.

  • Principle: Ferrate(VI) acts as a strong oxidizing agent to break down the nitrogen mustard molecule.

  • Procedure Summary:

    • A solution of freshly prepared ferrate(VI) is applied to the contaminated surface or solution.

    • The reaction is pH-dependent, with optimal degradation observed at acidic to neutral pH.

    • Complete degradation of related nitrogen mustards has been reported within minutes.[1]

  • Important Note: This is an advanced technique and should only be considered after a thorough risk assessment and with the approval of your institution's safety officer. The preparation and handling of ferrate(VI) itself requires specific safety protocols.

Standard Laboratory Decontamination:

For routine cleaning of glassware and surfaces after use:

  • Rinse the equipment or surface multiple times with a solvent in which the compound is soluble (e.g., water). Collect all rinsate as hazardous waste.

  • Wash with a suitable laboratory detergent.

  • Perform a final rinse with water.

By adhering to these procedures, researchers can safely handle this compound and ensure its proper disposal, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Chloroethyl Amino Ethanol Compounds: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: Before proceeding, it is imperative to accurately identify the specific chemical compound you are handling. The nomenclature "2-((2-Chloroethyl)amino)ethanol hydrochloride" can be ambiguous and may refer to one of two distinct substances with significantly different hazard profiles:

  • This compound (CAS No: 2576-29-6): A mono-chloroethylated compound.

  • 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride (CAS No: 63978-53-0): A di-chloroethylated compound, also known as a nitrogen mustard, which is a potent alkylating agent and highly hazardous.[1]

This guide provides distinct safety protocols for both compounds. Failure to correctly identify your specific chemical and apply the appropriate handling procedures can result in severe health consequences. [2] Always cross-reference with the Safety Data Sheet (SDS) provided by your supplier.

Section 1: Protocols for this compound (CAS: 2576-29-6)

This section details the handling procedures for the mono-chloroethylated compound, a chemical intermediate that requires careful handling due to its potential hazards.[3]

Hazard Identification and Summary

This compound is considered a hazardous material. The presence of the chloroethyl group suggests potential alkylating properties, which can lead to cellular damage.[3] The hydrochloride salt can be irritating to the skin and respiratory tract.[3]

Summary of Hazards:

Hazard StatementClassification
Harmful if swallowedAcute Toxicity, Oral
Causes skin irritationSkin Irritation
Causes serious eye irritationEye Irritation
May cause respiratory irritationRespiratory Irritant
Suspected of causing genetic defectsMutagenicity

Data derived from safety information for structurally similar compounds.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the minimum required PPE.

Table 1: Recommended PPE for this compound

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldOSHA 29 CFR 1910.133To protect against splashes and vapors that can cause severe eye damage.[6]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)ASTM F739To prevent skin contact which can cause irritation.
Body Chemical-resistant lab coat or apronEN 13034To protect the body from potential splashes.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills.NIOSH-certifiedTo prevent inhalation of dust or vapors.[7]
Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an emergency eyewash station and safety shower are accessible and functional.

  • Assemble all necessary equipment and reagents before introducing the chemical.

  • Don the appropriate PPE as detailed in Table 1.

Handling:

  • Conduct all manipulations of the solid compound and its solutions within a chemical fume hood.

  • Avoid the generation of dust when handling the solid material.

  • Use compatible tools (e.g., spatulas, glassware) for transfers.

  • Keep the container tightly closed when not in use.[8]

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup Phase prep Preparation handling Handling prep->handling Proceed when ready cleanup Post-Handling Cleanup handling->cleanup After experiment storage Storage cleanup->storage After cleanup prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Equipment prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe prep_ppe->prep handle_weigh Weigh Solid handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction handle_reaction->handling cleanup_decontaminate Decontaminate Glassware cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_remove_ppe->cleanup

Caption: Workflow for handling this compound.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid residue, contaminated weighing paper, and disposable labware in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: All used PPE should be considered contaminated and disposed of as hazardous waste.[9]

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.[8]

Section 2: Protocols for 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride (CAS: 63978-53-0)

This section addresses the safe handling of the di-chloroethylated compound, a potent nitrogen mustard. Extreme caution is required when handling this substance due to its high toxicity and vesicant (blistering agent) properties. [1]

Hazard Identification and Summary

This compound is a cytotoxic alkylating agent that can cause severe damage to DNA and other cellular components.[1][10] It is classified as highly toxic and corrosive.[2]

Summary of Hazards:

Hazard StatementClassification
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Causes severe skin burns and eye damageSkin Corrosion (Category 1C)
May cause respiratory irritationRespiratory Irritant
Suspected of causing genetic defectsMutagenicity (Category 2)
Lachrymator (causes tearing)Eye Irritant

Data is based on the compound and its structurally similar analogues.[1][2][4]

Personal Protective Equipment (PPE)

Due to the severe hazards of this compound, a more stringent PPE protocol is mandatory.

Table 2: Recommended PPE for 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a full-face shield (8-inch minimum)OSHA 29 CFR 1910.133To provide maximum protection against splashes and vapors that can cause severe and permanent eye damage.[2]
Hands Double-gloving with chemical-resistant gloves (e.g., Butyl rubber, Viton®)ASTM D6978To prevent skin contact, which can cause severe chemical burns and blistering.[11]
Body Chemical-resistant disposable gown with long sleeves and elastic cuffsASTM F739To provide a barrier against skin exposure. Gowns should be changed immediately if contaminated.[12]
Respiratory A NIOSH-certified respirator with appropriate cartridges is required.OSHA 29 CFR 1910.134To protect against inhalation of this highly toxic compound.[9]
Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Work must be conducted in a designated area, exclusively within a certified chemical fume hood.

  • Ensure immediate access to an emergency eyewash station, safety shower, and a spill kit.

  • Prepare a decontamination solution (e.g., 10% bleach solution) and have it readily available.[13]

  • Don the complete PPE ensemble as detailed in Table 2.

Handling:

  • Handle this compound with extreme care, avoiding any direct contact.

  • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Weigh the solid in a contained manner (e.g., on a tared weighing paper within the fume hood) to minimize dispersal.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial.

Experimental Protocol: Decontamination of a Laboratory Spill

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Don PPE: If not already wearing it, don the full PPE ensemble described in Table 2 before re-entering the area.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp cloth to avoid raising dust.

  • Decontamination:

    • Carefully apply a decontamination solution, such as a 10% bleach solution, to the spill area.[13]

    • Allow a contact time of at least 30 minutes.

    • Absorb the decontaminated mixture with an inert absorbent material.

  • Cleanup:

    • Collect all contaminated materials (absorbent, cloths, etc.) into a designated hazardous waste container.

    • Wipe the spill area again with the decontamination solution, followed by a water rinse.

  • Dispose: Seal and label the hazardous waste container for professional disposal.

  • Report: Report the incident to the appropriate safety officer.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate & Alert spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain decontaminate Decontaminate contain->decontaminate cleanup Clean Up decontaminate->cleanup dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report

Caption: Emergency spill response workflow.

Disposal Plan

Due to its high toxicity, all waste associated with this compound must be handled with extreme care.

  • Decontamination of Waste: Where feasible, all waste materials (solid and liquid) should be decontaminated with a suitable chemical agent (e.g., 10% bleach solution) before being placed in the final waste container.

  • Waste Containers: Use dedicated, clearly labeled, and sealed hazardous waste containers.

  • Contaminated PPE: All PPE worn during handling and cleanup is considered highly hazardous waste and must be disposed of accordingly.[9]

  • Professional Disposal: Engage a specialized hazardous waste disposal service experienced in handling cytotoxic and alkylating agents. Ensure compliance with all regulatory requirements.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.